Product packaging for Sinapic acid(Cat. No.:CAS No. 7362-37-0)

Sinapic acid

Cat. No.: B1216353
CAS No.: 7362-37-0
M. Wt: 224.21 g/mol
InChI Key: PCMORTLOPMLEFB-ONEGZZNKSA-N
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Description

Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring, orally bioavailable hydroxycinnamic acid found in various spices, citrus fruits, berries, vegetables, and cereals . This versatile compound is a subject of extensive research due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for investigating therapeutic strategies for various conditions . Its primary research applications include the study of diabetic complications, neurological disorders, and cancer mechanisms. A prominent area of investigation is diabetic wound healing, where recent studies demonstrate that oral administration of this compound at doses of 20 and 40 mg/kg significantly accelerates wound closure in diabetic rat models by promoting angiogenesis, enhancing cell migration, and reducing oxidative stress . In neurological research, this compound shows neuroprotective potential in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke, where it helps reverse cognitive deficits, attenuate astrocyte activation, and reduce neuroinflammatory markers . Furthermore, its multifaceted anticancer effects are being explored, as it exhibits chemopreventive properties, modulates cellular redox homeostasis, and can induce apoptosis in cancer cells through pro-oxidant mechanisms at higher concentrations . The compound's mechanisms of action are multi-targeted. It functions as a potent free-radical scavenger, neutralizing DPPH, superoxide anion (O2∙−), and hydroxyl (∙OH) radicals . It is known to promote wound healing and mitigate metabolic stress by upregulating SIRT1 levels . Its anti-inflammatory activity is mediated through the suppression of key pathways, including NF-κB and MAPK, leading to reduced expression of pro-inflammatory cytokines like TNF-α and IL-6 . Researchers should note that this compound is slightly soluble in water but soluble in DMSO . It is suitable for in vitro and in vivo studies, with pre-clinical data indicating good oral tolerance . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B1216353 Sinapic acid CAS No. 7362-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+
Source PubChem
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InChI Key

PCMORTLOPMLEFB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O
Source PubChem
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Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS], Solid
Record name Sinapinic acid
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CAS No.

7362-37-0, 530-59-6
Record name trans-Sinapic acid
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Record name SINAPIC ACID
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Record name 4-hydroxy-3,5-dimethoxycinnamic acid
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Melting Point

192 °C
Record name Sinapic acid
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Biosynthesis and Metabolic Pathways of Sinapic Acid in Plants

Shikimate Pathway as a Precursor

The biosynthesis of sinapic acid is fundamentally linked to the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. wikipedia.org This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, ultimately yielding chorismate. wikipedia.orgnih.gov Chorismate serves as a critical branch-point intermediate, leading to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgwikipedia.org Phenylalanine, in particular, is the primary precursor for the phenylpropanoid pathway and, consequently, for this compound. wikipedia.orgfrontiersin.org The conversion of chorismate to phenylalanine involves several enzymatic steps, starting with the rearrangement of chorismate to prephenate by chorismate mutase. nih.gov

Phenylpropanoid Pathway Integration

The phenylpropanoid pathway serves as the main route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignans, and hydroxycinnamic acids like this compound. wikipedia.orgnih.gov This pathway begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org

Following the initial steps of the phenylpropanoid pathway, a series of hydroxylation and methylation reactions occur to produce various p-hydroxycinnamic acids, which are intermediates in the biosynthesis of this compound. wikipedia.org Cinnamic acid is first hydroxylated to form p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). researchgate.net Subsequently, p-coumaric acid can be hydroxylated to caffeic acid, which is then methylated to produce ferulic acid. wikipedia.orgresearchgate.net These conversions are crucial steps leading towards the synthesis of this compound. wikipedia.org

A key methylation step in the pathway is the conversion of caffeoyl-CoA to feruloyl-CoA, which is catalyzed by Caffeoyl CoA O-methyltransferase (CCoAOMT), often referred to as CMOT in broader contexts. frontiersin.orgmdpi.com This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine to the 3-hydroxyl group of caffeoyl-CoA. mdpi.com The formation of feruloyl-CoA is a significant step, as it is a direct precursor for the synthesis of both guaiacyl and syringyl lignin (B12514952) units, the latter of which involves the this compound branch. nih.gov Research has shown that CCoAOMT plays a predominant role in supplying feruloyl-CoA for these pathways. nih.gov

Specific Biosynthetic Steps of this compound

The final stages of this compound biosynthesis involve further hydroxylation and methylation of intermediates derived from the phenylpropanoid pathway. frontiersin.org

The conversion of ferulic acid derivatives towards this compound involves a critical hydroxylation at the 5-position of the aromatic ring, followed by a methylation of this newly added hydroxyl group. frontiersin.orgpnas.org This two-step process transforms a guaiacyl-type intermediate (single methoxy (B1213986) group) into a syringyl-type intermediate (two methoxy groups), which is characteristic of this compound. pnas.orgnih.gov

The key enzyme responsible for the 5-hydroxylation step is Ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase. nih.govnih.gov F5H catalyzes the hydroxylation of ferulate or, more efficiently, its downstream derivatives like coniferaldehyde, to produce 5-hydroxyferulate or 5-hydroxyconiferaldehyde, respectively. pnas.orgpnas.org Following this hydroxylation, a second O-methylation, catalyzed by an O-methyltransferase (OMT), likely Caffeic acid O-methyltransferase (COMT), occurs at the 5-hydroxyl group to yield this compound or its corresponding aldehyde or alcohol. pnas.orgnih.gov The expression of F5H is considered a rate-limiting step in the biosynthesis of syringyl lignin and is essential for the production of sinapate esters. nih.govsemanticscholar.org

EnzymeAbbreviationFunction in this compound Biosynthesis
Phenylalanine ammonia-lyasePALCatalyzes the deamination of phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylaseC4HCatalyzes the hydroxylation of cinnamic acid to p-coumaric acid.
4-Coumarate:CoA ligase4CLActivates p-coumaric acid and other hydroxycinnamic acids to their corresponding CoA esters.
Caffeoyl CoA O-methyltransferaseCCoAOMT/CMOTCatalyzes the methylation of caffeoyl-CoA to feruloyl-CoA.
Ferulate 5-hydroxylaseF5HCatalyzes the hydroxylation of ferulate derivatives at the 5-position.
Caffeic acid O-methyltransferaseCOMTCatalyzes the methylation of the 5-hydroxyl group to form sinapate derivatives.

Biosynthesis of Sinapoyl Esters from this compound

In plants, particularly within the Brassicaceae family, this compound is rarely found in its free form. Instead, it is typically converted into various ester derivatives, which serve important biological functions, including acting as UV-B protectants. nih.gov The biosynthesis of these esters proceeds through a series of enzymatic reactions where this compound is first activated into an energy-rich intermediate, which then serves as a donor for subsequent transesterification reactions. nih.govresearchgate.net

Sinapoylglucose as an Intermediate

The initial step in the formation of major sinapate esters is the conversion of this compound to 1-O-sinapoyl-β-D-glucose (sinapoylglucose). nih.govfrontiersin.org This reaction is catalyzed by the enzyme sinapate 1-glucosyltransferase, which utilizes UDP-glucose as the glucose donor. wikipedia.org The formation of this glucose ester is a critical activation step. 1-O-Sinapoylglucose is a high-energy compound, and the β-acetal ester bond possesses a high free energy of hydrolysis. nih.gov This stored energy drives the subsequent transfer of the sinapoyl moiety to other acceptor molecules like malate (B86768) or choline (B1196258) without the need for ATP. nih.govresearchgate.net This positions sinapoylglucose as a central, pivotal intermediate in the biosynthesis of other sinapate esters. nih.govnih.gov

Enzymatic Conversion to Sinapoyl Malate

Sinapoyl malate is a primary soluble phenylpropanoid found in the vegetative tissues of many Brassicaceae species, including Arabidopsis thaliana. nih.gov Its synthesis is accomplished by the enzymatic transfer of the sinapoyl group from the activated intermediate, 1-O-sinapoylglucose, to (S)-malate. wikipedia.orgqmul.ac.uk This transesterification reaction is catalyzed by the enzyme sinapoylglucose:malate O-sinapoyltransferase (SMT). nih.govwikipedia.orgqmul.ac.uk

The reaction proceeds as follows: 1-O-sinapoyl-β-D-glucose + (S)-malate ⇌ D-glucose + sinapoyl-(S)-malate wikipedia.orgqmul.ac.uk

The SMT enzyme specifically facilitates this transfer, leading to the accumulation of sinapoyl malate in the leaves and cotyledons, where it contributes to UV radiation screening. nih.govnih.gov The enzyme belongs to the transferase family, specifically acyltransferases. wikipedia.org

Formation of Sinapine (B1681761) (Sinapoylcholine)

Sinapine, the choline ester of this compound, is another major sinapate ester, predominantly found in the seeds of Brassicaceae plants. nih.govwikipedia.org Similar to the synthesis of sinapoyl malate, the formation of sinapine utilizes 1-O-sinapoylglucose as the acyl donor. nih.govwikipedia.org The reaction is catalyzed by the enzyme 1-O-sinapoylglucose:choline sinapoyltransferase, also known as sinapine synthase. nih.govfrontiersin.org This enzyme transfers the sinapoyl group from glucose to choline, producing sinapine and free D-glucose. wikipedia.org During the germination process, an enzyme called sinapine esterase can hydrolyze sinapine back into this compound and choline, providing the growing seedling with choline needed for other metabolic processes, such as the biosynthesis of phosphatidylcholine. nih.govfrontiersin.org

Genetic and Molecular Regulation of this compound Biosynthesis

The intricate pathway of this compound and sinapate ester biosynthesis is tightly regulated at the genetic level. The identification of specific genes and the characterization of mutants have been instrumental in elucidating the molecular mechanisms controlling the accumulation of these compounds in plants.

Identification and Characterization of Genes (e.g., SNG1, REF1)

Genetic screens, often based on altered fluorescence of leaves under UV light, have successfully identified key genes in the sinapate ester pathway. oup.comresearchgate.net

SNG1 (SINAPOYLGLUCOSE ACCUMULATOR 1): The SNG1 gene encodes the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), which is responsible for the final step in sinapoyl malate biosynthesis. nih.govnih.gov The cloning of the SNG1 gene revealed that it encodes a protein belonging to the serine carboxypeptidase-like (SCPL) protein family. researchgate.netnih.gov This was a significant finding, as it demonstrated a novel role for an SCPL protein as an acyltransferase in plant secondary metabolism, using an energy-rich glucose ester as the acyl donor. nih.gov

REF1 (REDUCED EPIDERMAL FLUORESCENCE 1): The REF1 gene is involved earlier in the general phenylpropanoid pathway. It was identified through mutants exhibiting reduced UV fluorescence due to lower sinapoyl malate levels. oup.com REF1 encodes an aldehyde dehydrogenase that is believed to catalyze the final step in the biosynthesis of this compound itself, the conversion of sinapaldehyde (B192390) to this compound. frontiersin.orgresearchgate.net Therefore, its function is crucial for providing the necessary precursor for all subsequent sinapoyl esters. frontiersin.org

GeneEncoded ProteinFunction in Pathway
SNG1 Sinapoylglucose:malate sinapoyltransferase (SMT)Catalyzes the transfer of the sinapoyl group from sinapoylglucose to malate, forming sinapoyl malate. nih.govnih.gov
REF1 Aldehyde DehydrogenaseCatalyzes the conversion of sinapaldehyde to this compound. frontiersin.orgresearchgate.net

Impact of Mutations on Sinapate Ester Accumulation

Analyzing mutations in the genes regulating sinapate ester biosynthesis provides direct evidence of their in vivo function. Recessive mutations at several REDUCED EPIDERMAL FLUORESCENCE (REF) loci have been identified that lead to a significant reduction in the accumulation of sinapoyl malate in leaves. oup.comresearchgate.net

Impact of sng1 Mutation: A mutation in the SNG1 gene results in a lack of detectable sinapoylglucose:malate sinapoyltransferase (SMT) activity. nih.gov Consequently, homozygous sng1 mutant plants are unable to synthesize sinapoyl malate. Instead, they accumulate the precursor, sinapoylglucose, in their leaves. nih.govresearchgate.net This phenotype directly confirms the role of SNG1 in the conversion of sinapoylglucose to sinapoyl malate and underscores the pivotal role of this specific enzymatic step. researchgate.netnih.gov

MutantAffected GeneBiochemical PhenotypeConsequence
sng1 SNG1Lacks sinapoylglucose:malate sinapoyltransferase (SMT) activity. nih.govAccumulates sinapoylglucose instead of sinapoyl malate in leaves. researchgate.netnih.gov
ref1 REF1Deficient in the conversion of sinapaldehyde to this compound. frontiersin.orgReduced overall levels of this compound and all its ester derivatives. oup.com

Developmental Regulation of Biosynthesis

The biosynthesis and accumulation of this compound and its derivatives are tightly regulated throughout the lifecycle of a plant, playing crucial roles in processes from seed germination to seedling establishment. The concentration and form of this compound esters change significantly during different developmental stages, indicating a precise genetic control linked to the plant's growth program.

In Arabidopsis thaliana, the metabolism of this compound esters is developmentally controlled. researchgate.net Studies on wild-type and mutant seedlings have shown that the accumulation of these esters is a regulated process that occurs as the seedling develops. researchgate.net The primary sinapate ester found in the vegetative tissues of Arabidopsis is sinapoylmalate. researchgate.net

The regulation of this compound is particularly evident during seed development, dormancy, and germination. researchgate.netnih.gov Sinapine (sinapoylcholine) is the predominant phenolic compound in the seeds of many Brassicaceae species, including oilseed rape (Brassica napus), where it accumulates primarily in the developing embryo. nih.govresearchgate.net This accumulation serves as a storage form of this compound. Upon germination, sinapine is metabolized into other sinapoyl esters, such as sinapoylmalate, which is then stored in the cotyledons of the young seedling. nih.gov

The interplay between this compound and the plant hormone abscisic acid (ABA), a key regulator of seed dormancy and germination, highlights its developmental importance. researchgate.netnih.govgoogle.com Research has shown that exogenous application of this compound can influence ABA homeostasis and promote seed germination in Arabidopsis thaliana in a dose-dependent manner. nih.gov Low concentrations of this compound (0.1-0.5 mM) can induce the accumulation of sinapoylcholine, promote the synthesis of sinapoyl esters, and thereby encourage seed germination and early seedling growth. google.com Conversely, higher concentrations (greater than 0.5 mM or 2 mM) can inhibit these processes. researchgate.netgoogle.com this compound appears to affect ABA catabolism, leading to reduced levels of active ABA and increased levels of its inactive form, ABA-glucose ester. nih.gov This modulation of ABA levels by this compound and its derivatives is a critical factor in the regulation of seed dormancy and the transition to a growing seedling. researchgate.netnih.gov

Table 1: Effect of this compound Concentration on Arabidopsis Seed Germination and Growth
This compound ConcentrationEffect on Seed GerminationEffect on Seedling GrowthReference
Low (0.1-0.5 mM)PromotesPromotes lateral root generation and seedling growth; inhibits main root growth google.com
High (>0.5 mM)InhibitsInhibits primary root growth google.com
High (>2 mM)InhibitsNot specified researchgate.net

Environmental Factors Influencing this compound Accumulation in Plants

The accumulation of this compound and its derivatives in plants is not static but is significantly influenced by a variety of external environmental cues. nih.govfrontiersin.org These factors can trigger changes in the phenylpropanoid pathway, leading to altered levels of this compound as part of the plant's adaptation and defense mechanisms. nih.govmdpi.com

Light: Light is a critical environmental factor that profoundly affects the synthesis of secondary metabolites, including this compound. nih.govnih.govmdpi.com Studies on Tartary buckwheat (Fagopyrum tataricum) hairy roots showed that culturing under a long photoperiod (16 hours light, 8 hours dark) significantly increased the accumulation of phenolic compounds, including this compound. nih.gov This effect was not observed in cultures grown in continuous darkness, suggesting that light is a key trigger for the biosynthesis pathway. nih.gov The quality of light also plays a role. For instance, treating black wheat seedlings with a combination of red light and ultraviolet (UV-A and UV-B) light significantly enhanced the levels of phenolic acids compared to red light alone. mdpi.com Similarly, exposure to full sunlight can increase the content of various phenolic compounds in plants. nih.gov This response is often linked to the protective role of these compounds against UV radiation. nih.govnih.gov

Temperature: Temperature is another crucial factor that can modulate the accumulation and stability of this compound. agriculturejournals.cz High temperatures, such as those used in processing, can lead to the degradation or conversion of this compound and its esters. researchgate.net For example, high-temperature processing of canola meal was found to decrease the concentration of sinapine while increasing the formation of this compound and its decarboxylation product, canolol. researchgate.netresearchgate.net The antioxidant activity of this compound itself is also temperature-dependent, generally decreasing as temperature increases. agriculturejournals.cz In some species, low temperatures can increase the concentration of total phenolic compounds, though the response of specific phenolic acids can vary. mdpi.com

Other Stress Factors:

Water Availability: Water stress, such as drought, can alter the biochemical properties of plants and often leads to an increased accumulation of secondary metabolites. nih.govmdpi.com While moderate water stress may favor the accumulation of certain phenolic compounds, the specific response of this compound can vary depending on the plant species and the severity of the stress. nih.govmdpi.com

Salinity: Salinity stress has been shown to affect the levels of phenolic compounds. In broccoli leaves, salinity stress led to a decrease in this compound derivatives. nih.gov The response to salinity can differ significantly between plant species and even between different cultivars of the same species. nih.gov

The accumulation of phenolic compounds in response to environmental stress is an adaptive trait, but it comes at an energetic cost to the plant, which can sometimes result in lower growth rates. nih.gov

Table 2: Influence of Environmental Factors on this compound and its Derivatives
Environmental FactorPlant/ConditionObserved EffectReference
Light (Long Photoperiod)Tartary buckwheat hairy rootsIncreased accumulation of this compound nih.gov
Light (Red + UV)Black wheat seedlingsSignificantly enhanced levels of phenolic acids mdpi.com
High Temperature (Processing)Canola mealDecreased sinapine, increased this compound and canolol researchgate.net
Salinity StressBroccoli leavesDecrease in this compound derivatives nih.gov

Advanced Synthetic Methodologies for Sinapic Acid and Its Derivatives

Chemical Synthesis Routes of Sinapic Acid

The primary chemical route for synthesizing this compound involves the Knoevenagel-Doebner condensation.

Knoevenagel-Doebner Condensation of Syringaldehyde (B56468) and Malonic Acid

The Knoevenagel-Doebner condensation is a well-established method for forming carbon-carbon double bonds, making it suitable for the synthesis of α,β-unsaturated carboxylic acids like this compound. This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound, in this case, syringaldehyde and malonic acid, respectively. The reaction is usually catalyzed by a base, such as pyridine (B92270) or piperidine (B6355638). scirp.orgscirp.orgnih.govresearchgate.netacs.org

The general reaction scheme is as follows: Syringaldehyde + Malonic Acid → this compound + CO₂ + H₂O

This reaction can proceed further, leading to the formation of a vinylphenolic by-product, 4-vinylsyringol, through a second decarboxylation step. scirp.orgscirp.orgresearchgate.net

Optimization of Reaction Conditions (e.g., Temperature, Catalysts, Solvents)

Optimizing the reaction conditions is key to maximizing the yield of this compound and minimizing the formation of unwanted by-products.

Temperature: Controlling the reaction temperature is critical. Performing the Knoevenagel-Doebner condensation at temperatures below 80°C, particularly in the range of 70-80°C, significantly inhibits the second decarboxylation step that leads to 4-vinylsyringol. scirp.orgscirp.orgresearchgate.net Studies have shown that an optimal conversion of 78% for this compound can be achieved after 2.5 hours at 70°C. scirp.orgresearchgate.net Temperatures above 70°C tend to increase the formation of 4-vinylsyringol. scirp.orgscirp.orgresearchgate.net

Catalysts: Various catalysts have been employed. Piperidine is a commonly used organocatalyst for this reaction. scirp.orgnih.govtandfonline.comnih.govfrontiersin.org Greener alternatives include L-proline, which has been used in ethanol (B145695), offering a more environmentally friendly approach. nih.govacs.orgmdpi.com The use of environmentally benign amines or ammonium (B1175870) salts as catalysts in solvent-free conditions has also been explored. tandfonline.com

Solvents: Pyridine has traditionally served as both a solvent and a catalyst. scirp.orgscirp.org More sustainable solvent systems, such as ethanol, have been investigated in conjunction with specific catalysts. acs.orgmdpi.com Solvent-free reaction conditions have also been developed to enhance green chemistry principles. tandfonline.com

Reagent Ratios: In solvent-free conditions, using approximately 1.2 equivalents of malonic acid was found to be sufficient without negatively impacting the reaction rate or yield. tandfonline.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterConditionYield (approx.)Time (approx.)Reference(s)
Temperature70°C78%2.5 hours scirp.orgresearchgate.net
CatalystPiperidine-- scirp.orgnih.govtandfonline.comnih.gov
CatalystL-Proline-- nih.govacs.orgmdpi.com
SolventPyridine-- scirp.orgscirp.org
SolventEthanol (with L-proline)-- acs.orgmdpi.com
Reaction TypeKnoevenagel-Doebner Condensation-- scirp.orgscirp.orgnih.govresearchgate.net
By-product InhibitionTemperature < 80°C-- scirp.orgscirp.orgresearchgate.net
Solvent-free conditionsAmines/Ammonium salts as catalysts80%2 hours tandfonline.com

Minimizing By-product Formation (e.g., 4-Vinylsyringol)

The primary by-product of concern is 4-vinylsyringol, which arises from a secondary decarboxylation of the intermediate formed during the Knoevenagel-Doebner condensation. scirp.orgscirp.orgresearchgate.net Strategies to minimize its formation include:

Temperature Control: Maintaining the reaction temperature below 80°C is the most effective method to suppress the formation of 4-vinylsyringol. scirp.orgscirp.orgresearchgate.net

Catalyst Loading: While piperidine is an effective catalyst, its amount can be optimized. Using smaller amounts of piperidine (e.g., 0.2 eq instead of 0.4 eq) can help limit environmental impact. scirp.org

Morphological Impact: The presence of 4-vinylsyringol can complicate the isolation of pure this compound. Pure this compound typically forms a free-flowing powder, whereas contamination with 4-vinylsyringol can result in an oily or sticky material. scirp.org

Total Synthesis of Sinapoyl Esters (e.g., Sinapoyl Malate (B86768), Sinapine)

Sinapoyl esters are derivatives of this compound where the carboxylic acid group is esterified with an alcohol or polyol. These compounds are found naturally and possess various beneficial properties.

Convergent Approaches

Convergent synthesis strategies are often employed for the preparation of sinapoyl esters, building the ester linkage from this compound or its precursors and the corresponding alcohol moiety.

Sinapoyl Malate: The total synthesis of sinapoyl malate has been achieved through convergent approaches. One method involves the esterification of this compound (or a protected derivative) with a protected malate moiety. frontiersin.orggoogle.com Alternatively, a Knoevenagel-Doebner condensation between syringaldehyde and a malic monomalonate ester has been utilized. nih.gov Preparative routes include reacting syringaldehyde with acetic anhydride (B1165640) and an alkali metal acetate, followed by deprotection and esterification with a protected malic acid ester, and subsequent deprotection. google.com

Sinapine (B1681761): Sinapine, the choline (B1196258) ester of this compound (O-sinapoylcholine), is biosynthesized in plants. Chemically, it can be formed via enzymatic conversion pathways involving sinapoylglucose, which is acted upon by sinapoylglucose:choline sinapoyltransferase. researchgate.netnih.govsemanticscholar.org

Strategies for Improved Yields and Green Chemistry Principles

Efforts are continuously being made to develop more efficient and environmentally friendly methods for synthesizing sinapoyl esters.

Green Chemistry Principles:

Solvent-Free Reactions: Solvent-free Knoevenagel condensations employing benign catalysts like amines or ammonium salts offer a sustainable route. tandfonline.com

Greener Catalysts and Solvents: The use of L-proline as a catalyst in ethanol represents a greener alternative to traditional pyridine/piperidine systems. nih.govacs.orgmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been explored to accelerate Knoevenagel-Doebner reactions, potentially improving efficiency and reducing reaction times. nih.govfrontiersin.org

Protecting Group-Free Synthesis: Developing synthetic routes that avoid multiple protection and deprotection steps reduces waste and simplifies the process, as demonstrated in some sinapoyl malate syntheses. nih.gov

Yield Enhancement: Various sinapoyl esters have been synthesized with good to excellent yields. For instance, heptyl sinapate and iso-propyl sinapate have been reported with yields of 72% and 73%, respectively. mdpi.com A protecting-group-free approach for sinapoyl malate also reported higher yields compared to earlier methods. nih.gov

Table 2: Yields of Synthesized Sinapoyl Esters

Sinapoyl EsterSynthesis MethodYieldReference(s)
2-Ethylhexyl sinapateKnoevenagel-Doebner condensation of syringaldehyde and malonic monoester66% mdpi.com
Ethyl sinapateKnoevenagel-Doebner condensation of syringaldehyde and malonic monoester- mdpi.com
tert-Butyl sinapateKnoevenagel-Doebner condensation of syringaldehyde and malonic monoester60% mdpi.com
Oleyl sinapateKnoevenagel-Doebner condensation of syringaldehyde and malonic monoester44% mdpi.com
iso-Propyl sinapateKnoevenagel-Doebner condensation of syringaldehyde and malonic monoester73% mdpi.com
Heptyl sinapateKnoevenagel-Doebner condensation of syringaldehyde and malonic monoester72% mdpi.com
Syringol sinapateKnoevenagel-Doebner condensation of syringaldehyde and malonic monoester39% mdpi.com
Sinapoyl MalateConvergent synthesis (syringaldehyde + malic monomalonate ester)High nih.gov
Sinapoyl MalateConvergent synthesis (syringaldehyde → protected this compound → esterification)Decent google.com

Synthesis of Novel this compound Derivatives for Enhanced Bioactivity

The modification of this compound's structure through chemical synthesis has proven to be an effective strategy for improving its physicochemical properties and biological efficacy. By incorporating specific functional groups and heterocyclic moieties, researchers aim to develop derivatives with superior antioxidant, anti-inflammatory, and other pharmacological activities.

Design and Synthesis of Cinnamyl Piperazine (B1678402) Derivatives

Cinnamyl piperazine derivatives have emerged as a promising class of this compound analogs. Studies have shown that linking the this compound structure to a piperazine ring can significantly enhance its bioactivity. For instance, a specific cinnamyl piperazine derivative, identified as compound 116 in one study, demonstrated notable antioxidant and anti-inflammatory effects researchgate.net. The cinnamyl piperazine motif itself is recognized for its role in drugs targeting various biological pathways, leading to a wide array of medicinal properties, including central nervous system activity, antitumor, antiviral, anti-inflammatory, and antimicrobial effects researchgate.net. Research has focused on structure-activity relationship (SAR) investigations to optimize these derivatives for specific therapeutic targets researchgate.netnih.govbrieflands.comresearchgate.netnih.gov. For example, derivatives incorporating benzimidazole (B57391) groups have shown improved anti-inflammatory activities compared to the parent this compound, with electron-withdrawing groups further enhancing these properties nih.gov.

Synthesis of Benzimidazole this compound Hybrids

Another significant area of synthetic research involves creating hybrid molecules by conjugating this compound with benzimidazole scaffolds. These benzimidazole this compound hybrids have been investigated for their potential anticancer and antioxidant activities diva-portal.orgscielo.brbas.bg. Studies synthesizing benzimidazole-quinoline hybrids, for instance, reported significant cytotoxicity against human melanoma and breast cancer cell lines, with specific compounds exhibiting potent anticancer effects diva-portal.org. The combination of these pharmacophores aims to synergistically enhance biological activities. For example, benzimidazole-thiadiazole hybrids have demonstrated promising antimicrobial, anticancer, and antioxidant properties, with some derivatives showing superior antioxidant capacity compared to vitamin E scielo.brusp.br.

Nanoparticle Encapsulation of this compound for Enhanced Delivery

To overcome the limitations of this compound's poor solubility and rapid metabolism, its encapsulation within nanoparticles has been explored as a strategy to improve its delivery and bioavailability. Nanoparticle formulations can protect the active compound from degradation, control its release, and potentially target specific tissues.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable and biocompatible polymer for developing drug delivery systems kinampark.comresearchgate.netmdpi.commdpi.com. This compound-loaded PLGA nanoparticles (SaNPs) have been synthesized and characterized to enhance this compound's solubility and therapeutic efficacy researchgate.netresearchgate.netacs.orgresearchgate.net. These nanoparticles have demonstrated the capacity to encapsulate this compound effectively, with studies reporting high encapsulation efficiencies, often exceeding 80% mdpi.comresearchgate.netacs.orgnih.gov. For example, PLGA nanoparticles loaded with this compound have been optimized using experimental design methods, achieving particle sizes around 170 nm and high encapsulation efficiencies researchgate.netacs.org. Characterization techniques such as FTIR, dynamic light scattering (DLS), and scanning electron microscopy (SEM) are employed to confirm the successful encapsulation and physical properties of the nanoparticles mdpi.comresearchgate.netacs.orgnih.gov.

Optimization of Nanoparticle Formulation

The optimization of nanoparticle formulation is crucial for achieving desired release profiles, particle size, and encapsulation efficiency. Experimental design methodologies, such as the Box-Behnken design, are utilized to systematically investigate the impact of various process parameters, including polymer concentration, mixing rate, and sonication power, on nanoparticle characteristics researchgate.netacs.orgnih.gov. For instance, studies have optimized PLGA nanoparticle formulations for this compound by adjusting parameters like polyvinyl alcohol concentration and water:organic phase ratio, leading to maximum encapsulation efficiency and minimal particle size researchgate.netresearchgate.netacs.org. These optimized formulations exhibit controlled release profiles, often characterized by an initial burst release followed by sustained liberation of the encapsulated this compound over an extended period researchgate.netresearchgate.netmdpi.comfrontiersin.org.

Enzymatic and Biocatalytic Approaches for this compound and Derivatives

Enzymatic and biocatalytic methods offer sustainable and specific routes for the synthesis and modification of this compound and its derivatives. These approaches leverage the catalytic power of enzymes to perform complex chemical transformations under mild conditions.

Biocatalytic studies have explored the use of fungal cultures for the biotransformation of this compound, yielding various metabolites such as gallic acid, protocatechuic acid, and ferulic acid pharmacophorejournal.com. Furthermore, enzymatic hydrolysis using sinapoyl esterases has been employed for the recovery of this compound from plant biomass, such as mustard bran researchgate.netresearchgate.netresearchgate.net. For example, the implementation of Depol 740 L, a commercial enzymatic cocktail, in water allowed for the recovery of 68% of accessible this compound from mustard bran under mild conditions (pH 7, 50 °C) researchgate.net. Another study demonstrated the enzymatic synthesis of novel this compound rutinosides using rutinase, which exhibited enhanced antiviral activity against feline calicivirus compared to free this compound acs.org. Additionally, enzymes like Momordica charantia peroxidase have been used to catalyze the biotransformation of this compound, producing new dimeric and tetrameric derivatives acs.org. Bacillus altitudinis enzymes, CotA and YjqC, have also shown promise as biocatalysts for the oxidation of this compound and sinapine, which are considered antinutrients in rapeseed meal plos.org.

Mechanistic Studies of Sinapic Acid S Biological Activities

Antioxidant Mechanisms

The antioxidant capacity of sinapic acid is a cornerstone of its protective effects against oxidative stress-induced cellular damage. nih.gov This capacity is not attributed to a single mode of action but rather a combination of mechanisms that collectively contribute to its ability to neutralize reactive oxygen species (ROS) and other free radicals. nih.govnih.gov

A primary and well-documented antioxidant mechanism of this compound is its ability to directly scavenge free radicals. This activity is frequently evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•) assay. nih.govnih.gov this compound has demonstrated significant DPPH• scavenging potential in a concentration-dependent manner. nih.gov For instance, studies have reported varying degrees of DPPH• inhibition, with a concentration of 0.02 mM resulting in 33.2% inhibition, 0.3 mM achieving 50% inhibition, and 0.5 mM leading to 88.4% inhibition. nih.gov In a comparative study, this compound exhibited higher DPPH• scavenging activity (90.8%) than its derivative, 4-vinylsyringol (78.7%), at a concentration of 1 mg/mL. nih.gov This direct interaction with free radicals is a critical initial step in mitigating oxidative damage.

DPPH• Radical Scavenging Activity of this compound
Concentration of this compoundDPPH• Inhibition (%)Reference
0.02 mM33.2% nih.gov
0.3 mM50% nih.gov
0.5 mM88.4% nih.gov
1 mg/mL90.8% nih.gov

The scavenging of free radicals by phenolic antioxidants like this compound can occur through several chemical pathways, with Hydrogen Atom Transfer (HAT) being a major mechanism. nih.govnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. nih.gov Theoretical studies using density functional theory (DFT) have investigated the reaction mechanisms between this compound and damaging radicals such as the hydroxyl radical (•OH) and nitrogen dioxide (•NO2). nih.govnih.gov These studies indicate that for scavenging these radicals, the HAT mechanism is predominant. nih.gov The most active site for this hydrogen donation is the hydroxyl group on the benzene (B151609) ring of the this compound molecule. nih.govnih.gov The efficiency of the HAT pathway is linked to the O–H bond dissociation energy (BDE); a lower BDE facilitates easier hydrogen donation and thus, greater antioxidant activity. nih.gov

In addition to HAT, the Single Electron Transfer (SET) pathway represents another mechanism through which this compound can exert its antioxidant effects. nih.govrsc.org In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the substrate. nih.gov While both HAT and SET mechanisms can occur in parallel, their relative importance depends on the specific radical and the reaction environment. nih.gov Some theoretical studies suggest that for certain radicals, the SET mechanism plays a less significant role compared to HAT in the antioxidant action of this compound. nih.gov However, other research indicates that this compound can react via the SET mechanism at diffusion-limit controlled rates with highly reactive radicals like •OH. rsc.org

This compound is an effective inhibitor of lipid peroxidation, the oxidative degradation of lipids that can lead to cell membrane damage. nih.govmdpi.com It has been shown to suppress the formation of hydroperoxides more efficiently than other antioxidants like α-tocopherol and ferulic acid in preventing lipid oxidation. nih.gov In comparative studies, this compound at a concentration of 500 μmol/kg demonstrated lipid peroxidation inhibition comparable to Trolox and butylated hydroxyanisole, and even surpassed the efficacy of α-tocopherol. nih.gov Furthermore, this compound derivatives, particularly esters, have shown significant antioxidant activity in preventing lipid peroxidation in model membrane systems like phosphatidylcholine liposomes. nih.gov The ability of propyl and butyl sinapates to protect phospholipids from peroxidation correlates with their polarity and their capacity to insert into the lipid bilayer. nih.gov

Comparative Efficacy of this compound in Inhibiting Lipid Peroxidation
CompoundEfficacy Compared to this compoundModel SystemReference
α-tocopherolLess effectiveBulk methyl linoleate nih.gov
Ferulic acidLess effectiveBulk methyl linoleate nih.gov
TroloxComparable- nih.gov
Butylated hydroxyanisoleComparable- nih.gov

Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense system by modulating the activity of endogenous antioxidant enzymes. researchgate.net In models of oxidative stress, treatment with this compound has been shown to restore the levels of key antioxidant enzymes. In a study on doxorubicin-induced cardiotoxicity, this compound treatment was found to increase the levels of reduced glutathione (GSH) and the activities of superoxide dismutase (SOD) and catalase in MCF-7 cells. acs.org Similarly, in a model of alcoholic liver disease, this compound administration increased GSH levels and the gene expression of SOD2. researchgate.net This upregulation of the body's own antioxidant machinery provides a more sustained defense against oxidative damage.

A crucial mechanism underlying this compound's ability to bolster endogenous antioxidant defenses is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comnih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Under conditions of oxidative stress, this compound promotes the activation of Nrf2. mdpi.com Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (ARE), initiating the transcription of downstream target genes, including HO-1, NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.com Studies have demonstrated that this compound's protective effects in various models of cardiac dysfunction and cardiomyopathy are linked to its ability to endorse the Nrf2/HO-1 signaling pathway, thereby mitigating oxidative stress and inflammation. nih.govresearchgate.net

Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. Its mechanisms involve the interruption of key signaling pathways, reduction of pro-inflammatory molecules, and preservation of cellular barrier integrity. Research has elucidated several specific pathways through which this compound mitigates inflammatory responses, primarily centered around the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).

Inhibition of NF-κB Activation and Nuclear Translocation

A pivotal mechanism underlying the anti-inflammatory activity of this compound is its ability to suppress the activation of NF-κB, a transcription factor that orchestrates the expression of numerous genes involved in inflammation. nih.govntu.edu.tw In inflammatory states, such as those induced by lipopolysaccharide (LPS), this compound has been shown to inhibit the activation of the NF-κB pathway. nih.govntu.edu.twmdpi.com This inhibition is achieved by preventing the degradation and phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govntu.edu.tw By stabilizing IκB-α, this compound effectively blocks the release and subsequent nuclear translocation of the active NF-κB subunits, p65 and p50. nih.govntu.edu.twnih.gov Consequently, the binding of NF-κB to the promoter regions of its target pro-inflammatory genes is prevented, leading to a downstream suppression of the inflammatory cascade. nih.gov This direct interference with a central inflammatory pathway is a key component of this compound's biological action. nih.govntu.edu.tw

Table 1: Effect of this compound on NF-κB Pathway Components
Target MoleculeObserved EffectModel SystemInducing Agent
NF-κB ActivationSuppressedRAW 264.7 MacrophagesLPS
IκB-α Degradation & PhosphorylationReducedRAW 264.7 MacrophagesLPS
Nuclear Translocation of p65 & p50ReducedRAW 264.7 MacrophagesLPS
p65 Phosphorylation & Nuclear TranslocationInhibited by 30% and 35%, respectivelyCaco-2 CellsInflammatory Stimulus

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)

As a direct consequence of its inhibitory effect on the NF-κB pathway, this compound effectively modulates the production of key pro-inflammatory cytokines. Studies have consistently demonstrated that this compound inhibits the production and expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner. nih.govmdpi.comnih.govnih.gov In LPS-stimulated RAW 264.7 macrophages, this compound was found to suppress the mRNA expression of TNF-α and IL-1β. nih.govntu.edu.tw Similarly, in nucleus pulposus cells stimulated with IL-1β, this compound reduced the generation of TNF-α and IL-6. nih.govnih.gov Research in Caco-2 cells has also shown that this compound can inhibit the mRNA expression of IL-1β and IL-8. researchgate.net This broad-spectrum inhibition of pro-inflammatory cytokines is crucial for dampening the amplification of the inflammatory response and mitigating tissue damage. nih.gov

Suppression of Inflammatory Mediators (e.g., NO, PGE2, iNOS, COX-2)

This compound further demonstrates its anti-inflammatory properties by suppressing the production of critical inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov The compound has been shown to inhibit LPS-induced NO and PGE2 production in a dose-dependent manner in macrophage cell lines. nih.govntu.edu.twmdpi.com This effect is directly linked to the downregulation of the enzymes responsible for their synthesis. Research confirms that this compound inhibits the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govntu.edu.twmdpi.comnih.gov By reducing the levels of iNOS and COX-2, this compound effectively curtails the excessive production of NO and PGE2, which are key players in vasodilation, edema, and pain associated with inflammation. nih.govnih.gov

Table 2: this compound's Effect on Pro-inflammatory Molecules
MoleculeCategoryObserved EffectModel System
TNF-αCytokineProduction & mRNA expression inhibitedRAW 264.7 Macrophages, Nucleus Pulposus Cells
IL-1βCytokineProduction & mRNA expression inhibitedRAW 264.7 Macrophages, Caco-2 Cells
IL-6CytokineProduction & mRNA expression inhibitedNucleus Pulposus Cells, BV-2 Microglia
IL-8CytokinemRNA expression inhibitedCaco-2 Cells
Nitric Oxide (NO)MediatorProduction inhibitedRAW 264.7 Macrophages, BV-2 Microglia
Prostaglandin E2 (PGE2)MediatorProduction inhibitedRAW 264.7 Macrophages, Nucleus Pulposus Cells
iNOSEnzymeProtein & mRNA expression inhibitedRAW 264.7 Macrophages, Nucleus Pulposus Cells
COX-2EnzymeProtein & mRNA expression inhibitedRAW 264.7 Macrophages, Nucleus Pulposus Cells

Regulation of MAPK and Protein Kinase B Signaling Pathways

Beyond the NF-κB pathway, this compound also modulates other crucial intracellular signaling cascades involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and Protein Kinase B (Akt) pathways. nih.gov In LPS-activated microglial cells, this compound has been shown to significantly attenuate the phosphorylation of the MAPK family members, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. nih.gov It has also been found to directly bind to transforming growth factor beta-activated kinase 1 (TAK1), an upstream kinase that activates both MAPK and NF-κB pathways. nih.gov Furthermore, this compound attenuates the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway that is involved in neuroinflammation. nih.govmdpi.com By regulating these pathways, this compound interferes with the signal transduction that leads to the expression of inflammatory mediators. nih.gov

Downregulation of Adhesion Molecules (e.g., ICAM-1, VCAM-1)

The expression of adhesion molecules on the surface of endothelial cells is a critical step in the inflammatory process, facilitating the recruitment and migration of leukocytes to the site of inflammation. While direct studies on this compound's effect on Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) are limited, its known mechanism of inhibiting NF-κB activation is highly relevant. The promoter regions of the genes for both ICAM-1 and VCAM-1 contain NF-κB binding sites, and NF-κB is a primary transcription factor responsible for their upregulation during inflammation. Therefore, by inhibiting NF-κB activation, this compound is mechanistically poised to downregulate the expression of these crucial adhesion molecules. A study on a synthesized derivative of this compound found that it inhibited the TNF-α-induced upregulation of adhesion molecules in endothelial cells and reduced LPS-induced expression of ICAM-1 in mouse aortic intima, supporting this mechanistic link. nih.gov

Effects on Tight Junction Proteins

This compound plays a protective role in maintaining epithelial barrier integrity, which is often compromised during inflammation. It has been shown to alleviate inflammation-induced intestinal epithelial barrier dysfunction. nih.gov In Caco-2 cells treated with LPS, this compound restored the protein and mRNA expression of the tight junction proteins claudin-1, occludin, and Zonula Occludens-1 (ZO-1). researchgate.netnih.gov It also reversed the redistribution of ZO-1 and claudin-1 proteins. nih.gov Further studies have confirmed that this compound suppresses the stimulus-induced delocalization of ZO-1, claudin-2, and occludin from the cell membrane under inflammatory conditions. nih.gov This effect is partly mediated by inhibiting the expression of myosin light chain kinase (MLCK), which is regulated by the NF-κB and MAPK pathways and is known to disrupt tight junction protein localization. nih.govnih.gov By preserving the integrity of these tight junctions, this compound helps to prevent the increased permeability that characterizes inflammatory conditions in barrier tissues like the intestine. nih.gov

Anticancer Mechanisms

This compound, a hydroxycinnamic acid derivative found in various plant sources, has demonstrated notable anticancer activity through a variety of molecular mechanisms. Research has focused on its ability to hinder the growth of cancer cells, trigger programmed cell death, and modulate key proteins involved in apoptosis. Furthermore, studies suggest its potential to inhibit the development of cancer.

Antiproliferative Effects on Cancer Cell Lines

This compound has been shown to exert significant antiproliferative effects on a range of human cancer cell lines, with its efficacy often being dose- and time-dependent. For instance, in studies involving HT-29 human colon cancer cells, this compound at concentrations of 200 µM and higher significantly inhibited cell growth nih.govcdnsciencepub.com. The half-maximal inhibitory concentration (IC50) for this cell line was determined to be 317.5 µM after 24 hours of treatment nih.govcdnsciencepub.com.

Similar effects have been observed in human prostate cancer cell lines. In both PC-3 (androgen-independent) and LNCaP (androgen-dependent) cells, this compound demonstrated antiproliferative properties researchgate.net. It has also been found to be potent against luminal A breast cancer cell lines, MCF7 and T47D nih.gov. Moreover, both free and nano-encapsulated forms of this compound have been shown to effectively inhibit the proliferation of human squamous cell carcinoma (HEp-2) cells, with the nano-formulation exhibiting greater effectiveness researchgate.net. While it shows anticancer activities against pancreatic cancer, one study noted that this occurred without inducing apoptosis in those specific cells nih.gov.

Table 1: Antiproliferative Activity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeObserved EffectIC50 Value
HT-29Colon CancerSignificant growth inhibition at ≥200 µM. nih.govcdnsciencepub.com317.5 µM (24h) nih.govcdnsciencepub.com
PC-3Prostate CancerAntiproliferative and anti-invasive properties. researchgate.net1000 µM (72h)
LNCaPProstate CancerAntiproliferative and anti-invasive properties. researchgate.net1000 µM (72h)
MCF7 / T47DBreast Cancer (Luminal A)Potent cytotoxic effects. nih.govNot Specified
HEp-2Squamous Cell CarcinomaEffective inhibition of proliferation. researchgate.netNot Specified

Induction of Apoptosis

A primary mechanism behind the antiproliferative action of this compound is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells in a controlled manner. In HT-29 colon cancer cells, treatment with this compound was found to have a significant apoptotic effect nih.govcdnsciencepub.com. The compound's ability to trigger apoptosis has also been identified in human prostate cancer cells and luminal A breast cancer cells, where it was observed that cell death occurred primarily during the G0/G1 phase of the cell cycle researchgate.netnih.gov. This induction of apoptosis is a key indicator of its potential as a chemopreventive agent.

Modulation of Apoptotic Proteins (e.g., Caspase-3, Bax, Bcl-2)

This compound induces apoptosis by directly influencing the expression and activity of key regulatory proteins. In colon cancer cells, treatment significantly increased the levels of pro-apoptotic proteins such as cleaved caspase-3 and Bax nih.gov. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation is a hallmark of apoptosis. Bax promotes apoptosis by regulating the permeability of the mitochondrial membrane.

In the same HT-29 cell line, while pro-apoptotic proteins were upregulated, the level of the anti-apoptotic protein Bcl-2 was unaffected nih.gov. However, in a study on human squamous cell carcinoma, this compound treatment led to a significant downregulation of Bcl-2 alongside an upregulation of Bax researchgate.net. Similarly, in prostate cancer cell lines (PC-3 and LNCaP), this compound treatment elevated the expression of Bax and caspases, including caspase-3 researchgate.net. This modulation, which favors pro-apoptotic signals over anti-apoptotic ones, is a central component of this compound's anticancer mechanism.

Table 2: Effect of this compound on Apoptotic Proteins
ProteinFunctionEffect of this compoundCancer Cell Line
Caspase-3Executioner of apoptosisIncreased activity/expression nih.govresearchgate.netProstate (PC-3, LNCaP), Colon (HT-29)
BaxPro-apoptoticIncreased expression nih.govresearchgate.netresearchgate.netProstate (PC-3, LNCaP), Colon (HT-29), Squamous Cell (HEp-2)
Bcl-2Anti-apoptoticSignificantly downregulated or unaffected researchgate.netnih.govSquamous Cell (HEp-2), Colon (HT-29)

Inhibition of Carcinogenesis

Beyond its effects on established cancer cells, this compound has demonstrated chemopreventive potential by inhibiting carcinogenesis in animal models. In a study using hamsters with 7,12-dimethylbenz[a]anthracene (DMBA)-induced oral squamous cell carcinoma, oral administration of this compound was effective at inhibiting tumor cell proliferation researchgate.net. The findings indicated that this compound improved histological outcomes and stimulated the expression of apoptosis-associated genes, particularly caspase-3, while reducing the production of the anti-apoptotic Bcl-2 protein researchgate.net. These results suggest that this compound possesses chemopreventive effects on experimental oral carcinogenesis researchgate.net. Additionally, a decarboxylation product of this compound, 4-vinylsyringol, is noted as a potent agent that suppresses carcinogenesis nih.gov.

Neuroprotective Mechanisms

This compound exhibits multifaceted neuroprotective properties, positioning it as a compound of interest for neurological disorders. Its mechanisms of action are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic capabilities nih.govresearchgate.net. In animal models of Alzheimer's disease, this compound has been shown to rescue neuronal cell death, reduce neuroinflammation, and attenuate cognitive dysfunction nih.govnih.gov. It works by modulating essential signaling pathways, including the inhibition of reactive oxygen species (ROS) generation and the blockade of apoptotic cascades researchgate.net. Furthermore, in models of Parkinson's disease, its neuroprotective effect is linked to the reduction of ferroptosis and the regulation of iron scielo.br.

Acetylcholinesterase Inhibition (e.g., Sinapine)

A specific neuroprotective mechanism linked to this compound involves the inhibition of the enzyme acetylcholinesterase (AChE). This action is primarily attributed to its derivative, sinapine (B1681761) (sinapoyl choline) nih.gov. AChE is responsible for breaking down the neurotransmitter acetylcholine; inhibiting this enzyme increases acetylcholine levels in the brain, a key therapeutic strategy for managing symptoms of Alzheimer's disease tandfonline.com.

Sinapine has been identified as a potent acetylcholinesterase inhibitor nih.govmedchemexpress.com. In vitro studies have shown that sinapine significantly inhibits AChE activity in rat cerebral homogenate and blood serum researchgate.netnih.gov. Its inhibitory effect was found to be more potent in the cerebral homogenate, with an IC50 value of 3.66 µM, compared to blood serum (IC50 of 22.1 µM) researchgate.netnih.gov. This significant inhibition of cerebral AChE suggests that sinapine may be a promising compound for the prevention and treatment of Alzheimer's disease researchgate.netnih.gov.

Reduction of Oxidative Stress in Neuronal Cells

This compound exerts its neuroprotective effects in part through the significant reduction of oxidative stress in neuronal cells. Mechanistic studies have revealed that this compound operates through multiple pathways to achieve this. It has been shown to possess excellent free radical scavenging properties. Furthermore, this compound enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH). ekb.egekb.eg By bolstering these natural defense mechanisms, this compound helps to neutralize harmful reactive oxygen species (ROS) and mitigate cellular damage.

Another critical mechanism is the inhibition of lipid peroxidation. ekb.egekb.eg this compound has been observed to decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in brain tissues. nih.gov This action helps to maintain the integrity of neuronal membranes, which are particularly vulnerable to oxidative damage. The antioxidant activity of this compound is also attributed to its ability to activate the nuclear factor erythroid-2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the upregulation of cellular antioxidants and the inhibition of apoptosis. ekb.egekb.eg

Table 1: Effect of this compound on Markers of Oxidative Stress

Biomarker Effect of this compound Mechanism of Action
Superoxide Dismutase (SOD) Increased activity Enhancement of endogenous antioxidant defense
Catalase (CAT) Increased activity Enhancement of endogenous antioxidant defense
Glutathione (GSH) Increased levels Replenishment of non-enzymatic antioxidant defense
Malondialdehyde (MDA) Decreased levels Inhibition of lipid peroxidation
Reactive Oxygen Species (ROS) Decreased levels Direct free radical scavenging

Mitigation of Neuroinflammation

Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties within the central nervous system. A primary mechanism underlying this effect is the inhibition of the nuclear factor kappa beta (NF-κB) signaling pathway. ekb.eg this compound has been shown to prevent the activation and nuclear translocation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes. ekb.egacs.org This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govkoreascience.kr

Furthermore, this compound modulates the expression of key inflammatory enzymes. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial mediators of the inflammatory response. acs.orgkoreascience.kr In addition to the NF-κB pathway, this compound also attenuates neuroinflammation by targeting the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling cascades. koreascience.kr By modulating these pathways, this compound can effectively control the inflammatory response in microglial cells. koreascience.kr

Table 2: Impact of this compound on Key Inflammatory Mediators

Inflammatory Mediator Effect of this compound Signaling Pathway(s) Involved
NF-κB Inhibition of activation and nuclear translocation NF-κB
TNF-α Decreased expression/secretion NF-κB, MAPK, AKT
IL-1β Decreased expression/secretion NF-κB, MAPK, AKT
iNOS Decreased expression NF-κB, MAPK, AKT
COX-2 Decreased expression NF-κB, MAPK, AKT

Improvement of Memory-Related Activities

This compound has been shown to positively impact memory and learning, with research pointing to its influence on synaptic plasticity and neuronal signaling. One of the key mechanisms involved is the modulation of the brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB). mdpi.com The BDNF-TrkB signaling pathway is critical for neuronal survival, growth, and synaptic plasticity, all of which are fundamental for memory formation and consolidation. Studies have indicated that this compound can weaken the inhibition of BDNF and TrkB, thereby promoting these essential neuronal processes. mdpi.com

Another significant finding is the ability of this compound to restore long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. mdpi.com LTP is widely considered one of the major cellular mechanisms that underlies learning and memory. By restoring LTP in the CA1 region of the hippocampus, an area of the brain crucial for memory, this compound can effectively improve cognitive function. mdpi.com

Table 3: this compound's Mechanisms for Memory Improvement

Mechanism Key Molecules/Processes Effect of this compound
Neurotrophic Support BDNF, TrkB Weakens inhibition of their signaling
Synaptic Plasticity Long-Term Potentiation (LTP) Restores suppressed LTP in the hippocampus

Anticonvulsant Effects

The anticonvulsant properties of this compound are attributed to a combination of its antioxidant, neuroprotective, and GABAnergic effects. A significant mechanism of its anticonvulsant activity is its agonistic property at the GABA(A) receptor. nih.gov By activating this receptor, this compound enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), which helps to counterbalance the excessive neuronal excitation that characterizes seizures. The involvement of the GABA(A) receptor is supported by findings where the effects of this compound were blocked by a GABA(A) antagonist. nih.gov

In addition to its direct action on GABAergic neurotransmission, the antioxidant and anti-inflammatory properties of this compound also contribute to its anticonvulsant effects. By scavenging free radicals and reducing neuroinflammation, this compound helps to protect neurons from the damage induced by seizure activity. nih.gov Furthermore, recent studies suggest that this compound may also exert its anticonvulsant effects through the modulation of the glutamatergic system, specifically by targeting NMDA receptors. nih.gov

Table 4: Mechanistic Basis of this compound's Anticonvulsant Activity

Mechanism Description
GABAergic Modulation Acts as a GABA(A) receptor agonist, enhancing inhibitory neurotransmission.
Antioxidant Activity Scavenges free radicals and reduces oxidative stress associated with seizures.
Neuroprotection Protects neurons from seizure-induced damage.
Glutamatergic Modulation Interacts with and modulates NMDA receptors to reduce excitotoxicity.

Protection Against Hippocampal Neuronal Damage

This compound has demonstrated a significant neuroprotective effect against excitotoxicity-induced neuronal damage in the hippocampus, a brain region particularly vulnerable to such insults. nih.gov Studies have shown that this compound can attenuate neuronal cell death in the CA1 and CA3 regions of the hippocampus. nih.gov This protective effect is, in part, due to its radical scavenging activity, which helps to mitigate the oxidative stress that is a major contributor to excitotoxic neurodegeneration. nih.gov

The neuroprotective mechanism of this compound also involves the reduction of reactive gliosis, which is the activation and proliferation of glial cells in response to central nervous system injury. nih.gov By dampening this response, this compound helps to create a more favorable environment for neuronal survival. Furthermore, it has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and the formation of nitrotyrosine in the hippocampus, both of which are implicated in neuronal damage. nih.gov

Table 5: Neuroprotective Mechanisms of this compound in the Hippocampus

Protective Effect Key Markers/Processes
Attenuation of Neuronal Cell Death CA1 and CA3 hippocampal regions
Reduction of Reactive Gliosis Decreased activation of glial cells
Inhibition of Nitric Oxide Production Reduced iNOS expression
Prevention of Nitrative Stress Reduced nitrotyrosine formation

Impact on Glutamatergic Pathway

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in excitatory neurotransmission and is heavily implicated in excitotoxicity and the pathophysiology of seizures. nih.gov this compound has been found to modulate the glutamatergic pathway, contributing to its neuroprotective and anticonvulsant effects. Research indicates that this compound can interact with NMDA receptors, and its anticonvulsant activity can be influenced by NMDA receptor agonists and antagonists. nih.gov

Specifically, studies have shown that this compound can lead to a decrease in the gene expression of the NR2B subunit of the NMDA receptor. nih.gov The NR2B subunit is known to be involved in the regulation of receptor kinetics and calcium permeability, which are crucial factors in excitotoxicity. By modulating the expression of this subunit, this compound can influence NMDA receptor activity and thereby reduce glutamate-induced excitotoxicity. nih.gov This modulation of glutamatergic signaling is a key aspect of its neuroprotective profile. nih.govnih.gov

Table 6: this compound's Influence on the Glutamatergic System

Component of Glutamatergic Pathway Effect of this compound
NMDA Receptor Modulates receptor activity
NR2B Subunit Decreases gene expression
Glutamate-induced Excitotoxicity Alleviates neuronal damage

Alleviation of Parkinson's Disease Pathogenesis

This compound has shown promise in mitigating several pathological hallmarks of Parkinson's disease. One of its key neuroprotective mechanisms in this context is the protection of dopaminergic neurons from degeneration. nih.gov It also demonstrates the ability to improve mitochondrial function, which is often impaired in Parkinson's disease. nih.gov Specifically, this compound has been found to inhibit abnormal mitochondrial fission by modulating the expression of proteins like dynamin-related protein 1 (Drp1). nih.gov

Another important aspect of its therapeutic potential in Parkinson's disease is its ability to regulate iron homeostasis. scielo.br Dysregulation of iron metabolism and subsequent iron accumulation in the brain are implicated in the oxidative stress and neuronal death seen in Parkinson's disease. This compound has been shown to reduce serum iron and transferrin levels, suggesting a role in iron chelation. ekb.eg This, in turn, may contribute to the reduction of oxidative stress and the protection of dopaminergic neurons. ekb.egscielo.br

Table 7: this compound's Therapeutic Mechanisms in Parkinson's Disease Models

Pathological Feature Effect of this compound Key Molecules/Processes Involved
Dopaminergic Neuron Loss Attenuates loss of neurons Protection against neurotoxins
Mitochondrial Dysfunction Improves mitochondrial function Inhibition of mitochondrial fission (Drp1)
Iron Dysregulation Regulates iron levels Reduction of serum iron and transferrin
Oxidative Stress Decreases oxidative damage Reduction of lipid peroxidation

Table of Compounds

Compound Name
This compound
Superoxide Dismutase
Catalase
Glutathione
Malondialdehyde
Nuclear factor kappa beta
Tumor necrosis factor-alpha
Interleukin-1 beta
Inducible nitric oxide synthase
Cyclooxygenase-2
Mitogen-activated protein kinase
Protein kinase B
Brain-derived neurotrophic factor
Tropomyosin receptor kinase B
Gamma-aminobutyric acid
N-methyl-D-aspartate
Dynamin-related protein 1
Transferrin
Heme oxygenase-1
Nuclear factor erythroid-2-related factor 2

Antimicrobial Mechanisms

This compound has demonstrated notable antimicrobial properties, with research elucidating its activity against a spectrum of bacteria.

This compound exhibits a broad spectrum of antibacterial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown its efficacy against pathogens such as Staphylococcus aureus and Listeria monocytogenes (Gram-positive), as well as Escherichia coli and Pseudomonas fluorescens (Gram-negative). researchgate.net Interestingly, this compound has been noted for its selective action, showing the potential to eliminate harmful bacteria while not affecting beneficial lactic acid bacteria. researchgate.netnih.gov The mechanism of action for phenolic acids like this compound can differ between bacterial types. In Gram-positive bacteria, the absence of an outer membrane makes them more susceptible to the hyperacidification of the cell membrane caused by the dissociation of phenolic acids. mdpi.com For Gram-negative bacteria, the antimicrobial activity is more dependent on the concentration of the undissociated form of the acid, which can cross the cell membrane and lower the intracellular pH, leading to protein denaturation. mdpi.com

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible bacterial growth. mdpi.comidexx.dk Studies have determined the MIC values of this compound against various bacterial strains. For instance, one study reported MIC values of 31.25 µg/mL against S. aureus and a higher MIC of 62.50 µg/mL against E. coli. nih.gov Another study found that a hydrolyzed extract of this compound had MICs of 0.1 g/L or less against Bacillus subtilis, Escherichia coli, Listeria monocytogenes, Pseudomonas fluorescens, and Staphylococcus aureus. researchgate.net Yet another investigation reported MICs ranging from 18.00 to 72.00 mg/ml against a panel of microorganisms. ijpbp.com These studies underscore the potent and varied antibacterial potential of this compound.

Interactive Data Table: MIC of this compound Against Various Bacteria

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus Gram-positive 31.25
Escherichia coli Gram-negative 62.50
Bacillus subtilis Gram-positive ≤100
Listeria monocytogenes Gram-positive ≤100
Pseudomonas fluorescens Gram-negative ≤100

Antiglycemic and Anti-diabetic Mechanisms

This compound has shown promise in the management of hyperglycemia and diabetes through various mechanisms. It has been demonstrated to regulate glucose homeostasis by modulating the activities of key carbohydrate-metabolizing enzymes in the liver. clinsurggroup.us In diabetic rats, oral administration of this compound led to a significant reduction in fasting blood glucose and glycosylated hemoglobin levels, while increasing plasma insulin. clinsurggroup.us

Furthermore, this compound has been found to dose-dependently reduce hyperglycemia in streptozotocin (STZ)-induced diabetic rats. nih.gov It also attenuates postprandial plasma glucose levels without altering plasma insulin. nih.gov Mechanistically, this compound enhances glucose utilization by increasing the gene expression of GLUT4 in skeletal muscle and promoting glucose uptake in isolated soleus muscle and L6 cells. nih.gov This enhancement of glucose uptake appears to be mediated through the phospholipase C (PLC) and protein kinase C (PKC) signaling pathways. nih.gov

Anxiolytic Mechanisms

Research has pointed to the anxiolytic-like effects of this compound, suggesting its potential as a therapeutic agent for anxiety. clinsurggroup.usnih.gov The primary mechanism underlying these effects is believed to be its interaction with the GABAergic system. nih.govresearchgate.net this compound has been shown to potentiate GABA currents in cortical neurons, indicating that its anxiolytic actions are mediated through GABA(A) receptors. nih.govresearchgate.net This potentiation of the inhibitory neurotransmitter GABA is a common mechanism for many anxiolytic drugs.

The anxiolytic properties of this compound have been evaluated using standard behavioral tests in mice, namely the elevated plus-maze (EPM) and the hole-board test. nih.govnih.gov The EPM test assesses anxiety by measuring the animal's willingness to explore the open, exposed arms of the maze versus the enclosed, protected arms. nih.govnih.gov In this test, this compound significantly increased the percentage of time mice spent in the open arms, a classic indicator of an anxiolytic effect. nih.gov

The hole-board test is another apparatus used to study exploration and anxiety-related behaviors in rodents. mdpi.com In this test, this compound was found to significantly increase the number of head-dips, which is interpreted as a reduction in anxiety-like behavior. nih.gov The anxiolytic-like effects observed in the EPM test were blocked by the administration of GABA(A) antagonists, flumazenil and bicuculline, further supporting the involvement of the GABAergic system in this compound's mechanism of action. nih.gov

Interactive Data Table: Effect of this compound on Anxiety-Like Behavior

Behavioral Test Parameter Measured Effect of this compound
Elevated Plus-Maze Time spent in open arms Increased
Hole-Board Test Number of head-dips Increased

Hepatoprotective Mechanisms

This compound has demonstrated significant hepatoprotective effects against various toxins. A key mechanism is its ability to mitigate oxidative stress. nih.govfrontiersin.org In models of liver injury, this compound has been shown to inhibit lipid peroxidation and restore the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), as well as glutathione (GSH). nih.gov

Furthermore, this compound exerts its hepatoprotective effects by modulating inflammatory pathways. It has been shown to downregulate the expression of pro-inflammatory cytokines. nih.gov In the context of alcoholic liver disease, this compound has been found to reduce oxidative stress and pyroptosis by inhibiting bromodomain-containing protein 4 (BRD4). frontiersin.org It also upregulates the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response. frontiersin.org Additionally, this compound has been observed to reduce apoptosis and inflammation in cyclophosphamide-induced liver toxicity by modulating NF-κB and caspase-3. nih.gov

Protection Against Chemically-Induced Liver Injury

This compound has demonstrated significant protective effects against liver damage induced by various chemical agents. In studies involving dimethylnitrosamine (DMN), a potent hepatotoxin, this compound treatment prevented significant increases in serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), which are key indicators of liver damage. nih.govjosorge.com It also mitigated the DMN-induced decrease in body weight. nih.govjosorge.com The protective mechanism is partly attributed to its ability to counteract the toxic effects of reactive metabolites produced during the metabolism of DMN by cytochrome P450 2E1. josorge.com

Similarly, in cases of thioacetamide (TAA)-induced liver cirrhosis, this compound administration resulted in fewer hepatocyte injuries and lower serum levels of liver enzymes such as ALP, ALT, and AST. nih.govmdpi.com Macroscopic and microscopic examinations revealed that this compound treatment led to less liver tissue disruption, reduced inflammation, and minimized infiltration of focal necrosis and lymphocytes compared to the TAA-only group. nih.govresearchgate.net The compound also showed protective effects against liver injury induced by cadmium, a toxic heavy metal. mdpi.com Pretreatment with this compound improved liver function, ameliorated pathological changes, and reduced the accumulation of cadmium in the liver. mdpi.com Further studies have shown its protective role against liver toxicity induced by cyclophosphamide (CP), where it maintained histochemical parameters and liver function enzymes. nih.gov

Modulation of Hepatic Antioxidant Status

A core mechanism of this compound's hepatoprotective effect is its ability to modulate the antioxidant status within the liver. In models of alcoholic liver disease, this compound treatment significantly reversed the alcohol-mediated downregulation of key antioxidant genes and proteins, including Nrf2, HO-1, and SOD2. frontiersin.org It also restored the levels of hepatic glutathione (GSH), a critical endogenous antioxidant, and reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govfrontiersin.org

In DMN-induced liver injury, this compound significantly reduced the elevated levels of liver MDA content, indicating a decrease in oxidative stress. nih.govjosorge.com Likewise, in rats with TAA-induced fibrosis, this compound treatment led to a notable increase in the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while significantly lowering MDA levels. nih.gov This antioxidant activity is also evident in its protection against cadmium-induced hepatotoxicity, where this compound pretreatment elevated the activities of antioxidant enzymes. mdpi.com The compound's strong free radical scavenging activity is a key contributor to these effects. nih.govjosorge.com

Table 1: Effect of this compound on Hepatic Oxidative Stress Markers

Chemical InducerMarkerEffect of InducerEffect of this compound TreatmentReference
AlcoholNrf2, HO-1, SOD2DecreasedIncreased / Reversed downregulation frontiersin.org
AlcoholGSHDecreasedIncreased frontiersin.org
Alcohol, DMN, TAAMDAIncreasedDecreased nih.govnih.govfrontiersin.org
Thioacetamide (TAA)SOD, CATDecreasedIncreased nih.gov

Reduction of Liver Fibrosis

This compound actively participates in the reduction of liver fibrosis, the scarring process resulting from chronic liver injury. In rats with DMN-induced fibrosis, this compound treatment reduced the hepatic content of hydroxyproline, a major component of collagen and a key marker for the severity of fibrosis. nih.govjosorge.com This reduction in hydroxyproline correlated with a decrease in the expression of type I collagen mRNA. nih.govjosorge.com

The anti-fibrotic mechanism of this compound involves the suppression of key factors related to the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen production in the injured liver. This compound was found to reduce the expression of α-smooth muscle actin (α-SMA), a marker of HSC activation. nih.govjosorge.comnih.gov Furthermore, it suppresses the expression of transforming growth factor-β1 (TGF-β1), a potent pro-fibrogenic cytokine that stimulates HSCs to produce extracellular matrix components. nih.govjosorge.com By attenuating the activation of HSCs and suppressing TGF-β1, this compound effectively inhibits the progression of liver fibrosis. nih.govjosorge.com In TAA-induced cirrhosis, immunohistochemical analysis confirmed that this compound down-regulates α-SMA protein expression. nih.gov

Table 2: Anti-fibrotic Mechanisms of this compound

ParameterEffect of this compoundUnderlying MechanismReference
Hydroxyproline ContentReducedIndicates decreased collagen deposition nih.govjosorge.com
Type I Collagen mRNAReduced ExpressionInhibits the primary component of fibrotic scar tissue nih.govjosorge.com
α-Smooth Muscle Actin (α-SMA)Reduced ExpressionSuppresses activation of hepatic stellate cells nih.govjosorge.comnih.gov
Transforming Growth Factor-β1 (TGF-β1)Suppressed ExpressionInhibits a key pro-fibrogenic cytokine nih.govjosorge.com

Cardioprotective Mechanisms

Protection Against Doxorubicin-Induced Cardiotoxicity

Doxorubicin (DOX), a potent anticancer agent, is known for its dose-limiting cardiotoxicity, which is largely driven by oxidative stress. mdpi.comnih.gov this compound demonstrates significant protective effects against this toxicity. mdpi.comnih.gov In H9c2 cardiomyoblasts, pretreatment with this compound effectively rescued cells from DOX-induced damage. mdpi.com The primary mechanism involves the inhibition of oxidative stress by activating the nuclear factor erythroid-2-related factor (Nrf2) signaling pathway. mdpi.com this compound facilitates the translocation of Nrf2 from the cytosol to the nucleus, subsequently increasing the expression of its target antioxidant genes. mdpi.com

Furthermore, this compound mitigates DOX-induced mitochondrial dysfunction and endoplasmic reticulum stress. mdpi.com It also modulates apoptosis-related proteins by affecting the expression of Bcl-2, Bax, and caspase 3 in a dose-dependent manner. mdpi.comnih.gov In animal models, daily administration of this compound was shown to repress the elevation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) caused by DOX. nih.govnih.gov This anti-inflammatory action is mediated, at least in part, through the inhibition of the nuclear factor kappa-B (NF-κB) pathway. nih.govnih.gov

Inhibition of Myocardial Infarction Parameters

This compound has shown potential in mitigating the damage associated with myocardial infarction (MI). In isoproterenol-induced MI in rats, treatment with this compound helped to normalize biochemical parameters and significantly diminished the myocardial infarct size. nih.gov This protective effect is attributed to its free radical scavenging potential and membrane-stabilizing properties. nih.gov

In the context of post-MI cardiac remodeling, this compound has been found to ameliorate ventricle dilatation and systolic dysfunction. nih.gov A key mechanism is its ability to modulate the inflammatory response, specifically by promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype through the PPARγ pathway. nih.gov It also reduces the expression of M1 macrophage markers like iNOS and inflammatory factors such as TNF-α and IL-1β. nih.gov Additionally, this compound exerts an anti-fibrotic effect by targeting and reducing the expression of matrix metalloproteinases MMP2 and MMP9, which are involved in tissue remodeling. nih.gov In diabetic mice, this compound was also found to decrease myocardial fibrosis by inhibiting the activation of the TGF-β1/Smad pathway. sciopen.com

Renoprotective Mechanisms

This compound exhibits significant protective effects on the kidneys against various forms of injury. In experimental models of renal ischemia-reperfusion (I/R) injury, a major cause of acute kidney injury (AKI), this compound demonstrated potent antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govresearchgate.net It effectively restores the balance of oxidants and antioxidants, suppresses pro-inflammatory cytokines, and reduces markers of tubular damage and apoptosis. nih.gov

In cases of chemically-induced nephrotoxicity, such as that caused by the chemotherapeutic agent cisplatin, this compound provides dose-dependent protection. nih.gov One of the key mechanisms identified in this context is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov The renoprotective effect of this compound was abolished when a PPAR-γ inhibitor was used, confirming the involvement of this pathway. nih.gov this compound has also been shown to mitigate gentamicin-induced nephrotoxicity by reducing oxidative/nitrosative stress, inflammation, and apoptosis. researchgate.net Furthermore, in the context of diabetic kidney disease, this compound can work to inhibit caspase 3-mediated apoptosis, thereby improving DNA damage and structural changes in the kidney. dovepress.com

Antilipidemic Mechanisms

This compound has demonstrated notable antilipidemic activity, primarily linked to its membrane-stabilizing and free radical-scavenging capabilities. nih.gov In studies involving isoproterenol-induced myocardial infarction in rats, which leads to lysosomal lipid peroxidation, treatment with this compound effectively suppressed the release of lysosomal enzymes. nih.govresearchgate.net This action helps to normalize biochemical parameters and reduce myocardial infarct size. nih.gov The compound's ability to counteract the effects of synthetic catecholamines like isoproterenol points to its potential in mitigating lipid peroxidation within lysosomes. nih.govresearchgate.net Furthermore, this compound has been observed to normalize elevated levels of key cardiac markers and lipids, including cholesterol, triglycerides, and free fatty acids in serum, underscoring its role in lipid regulation during cardiac stress. scispace.com This antilipidemic effect is a component of its broader cardioprotective properties, which also include antioxidant and anti-inflammatory actions. frontiersin.orgmdpi.com

Antimutagenic Mechanisms

The antimutagenic properties of this compound are significantly attributed to its potent scavenging activity against specific reactive nitrogen species. nih.gov Research has highlighted its dose-dependent antimutagenic character, with a primary mechanism being the scavenging of peroxynitrite (ONOO⁻). nih.gov Peroxynitrite is a powerful mutagen that can cause cellular damage by nitrating biomolecules, such as the amino acid tyrosine, leading to the formation of 3-nitrotyrosine in proteins. nih.gov

This compound effectively inhibits this process through an electron donation mechanism, demonstrating superior peroxynitrite scavenging activity compared to standard antioxidants like ascorbic acid and tocopherol. nih.gov This action prevents peroxynitrite-mediated DNA damage and protein modification, thereby reducing the risk of mutations that can contribute to various pathologies. nih.govnih.gov

Table 1: Research Findings on Antimutagenic Mechanisms

Target Molecule Effect of this compound Implied Mechanism
Peroxynitrite (ONOO⁻) Scavenges the molecule Electron donation

Modulation of Intestinal Microbiota and Gut Health

This compound has been shown to positively modulate the composition of the intestinal microbiota, which is crucial for maintaining gut health. nih.govnih.gov In preclinical models of dextran sulfate sodium (DSS)-induced colitis, dietary this compound helped prevent the imbalance of gut microbiota, restoring it to a state similar to that of healthy controls. nih.gov A key finding was its ability to increase the Firmicutes to Bacteroidetes ratio, which is often decreased in inflammatory conditions. nih.gov

In separate studies using high-fat diet-fed rats, a model known to induce microbial dysbiosis, this compound supplementation favorably altered the intestinal microbiome. nih.gov It enhanced the population of beneficial, butyrate-producing bacteria from the Lachospiraceae family, such as Blautia and Dorea. nih.gov Concurrently, it inhibited the growth of bacterial groups associated with inflammation and disease, including Bacteroides and Desulfovibrionaceae. nih.gov These findings suggest that this compound can act as a prebiotic agent, fostering a healthier gut microbial environment. nih.gov

Table 2: Effects of this compound on Gut Microbiota Composition

Bacterial Group Model Effect of this compound
Firmicutes/Bacteroidetes Ratio DSS-Induced Colitis Increased
Blautia High-Fat Diet Increased
Dorea High-Fat Diet Increased
Bacteroides High-Fat Diet Inhibited Growth

Effects on Epithelial Permeability

The integrity of the intestinal epithelial barrier is a critical indicator of gut health, and this compound has been shown to protect and enhance this barrier function. nih.govnih.gov In in-vitro studies using Caco-2 cells, an established model for the intestinal epithelium, this compound effectively counteracted inflammation-induced increases in epithelial permeability. nih.govresearchgate.net

The compound's efficacy was demonstrated by its ability to significantly increase transepithelial electrical resistance (TEER), a measure of barrier integrity, and decrease the permeability of FITC-dextran across the cell monolayer. frontiersin.org Mechanistically, this compound attenuates intestinal barrier dysfunction by downregulating the activation of the myosin light chain kinase (MLCK)/myosin light chain (MLC) pathway, which is known to regulate epithelial permeability. nih.govnih.gov It also modulates the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, reducing the inflammatory response that often leads to compromised barrier function. nih.govnih.gov

Localization of Tight Junction Proteins

This compound reinforces the intestinal epithelial barrier by directly influencing the expression and localization of tight junction proteins. These proteins, including claudins, occludin, and zonula occludens (ZO), are essential for sealing the space between epithelial cells and preventing uncontrolled leakage. nih.govnih.gov

Under inflammatory conditions, these proteins can become delocalized from the cell membrane, leading to barrier disruption. nih.govnih.gov this compound has been found to prevent this stimulus-induced delocalization of ZO-1, claudin-1, claudin-2, and occludin, ensuring they remain at the cell junctions to maintain barrier integrity. nih.govnih.govfrontiersin.org It also restores the protein and mRNA expression of these crucial tight junction components. nih.govresearchgate.net

The underlying mechanism involves the direct binding of this compound to Transforming growth factor-beta-activated kinase 1 (TAK1). nih.govnih.gov This binding inhibits the activation of downstream inflammatory signaling pathways, including NF-κB and MAPK/ATF-2. nih.govnih.gov The inhibition of these pathways, in turn, regulates the expression of MLCK, ultimately preserving the proper localization and function of tight junction proteins. nih.govnih.gov

Table 3: Research Findings on Tight Junction Protein Modulation

Tight Junction Protein Effect of this compound Key Regulatory Pathway
Zonula occludens-1 (ZO-1) Restored expression and localization Inhibition of TAK1/NF-κB/MLCK
Occludin Restored expression and localization Inhibition of TAK1/NF-κB/MLCK
Claudin-1 Restored expression and localization Inhibition of TAK1/NF-κB/MLCK

Analytical Techniques for the Characterization and Quantification of Sinapic Acid

Chromatographic Methods

Chromatographic techniques are central to the separation, identification, and quantification of sinapic acid and its derivatives from complex matrices. sigmaaldrich.compan.olsztyn.pl Among the various methods, High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for analyzing plant phenolics due to its speed and sensitivity. pan.olsztyn.pldss.go.th Additionally, High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable, cost-effective alternative for the quantification and identification of this compound. impactfactor.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a rapid, sensitive, and widely adopted method for the qualitative and quantitative analysis of this compound in plant materials. dss.go.thresearchgate.net This technique, often coupled with a diode-array detector (DAD), allows for the precise determination of this compound and its derivatives. nih.govresearchgate.net The separation is most commonly achieved using reverse-phase columns, such as C18, which effectively separate phenolic compounds based on their polarity. dss.go.thresearchgate.net

The development of a robust HPLC method for this compound analysis involves the careful optimization of several key parameters to achieve high resolution and accurate quantification.

Column Selection: Reversed-phase C18 columns are frequently employed for the separation of this compound and related phenolics from plant extracts. dss.go.thresearchgate.netresearchgate.net

Extraction: An efficient extraction procedure is critical for accurate analysis. Refluxing with 100% methanol (B129727) for 20 minutes has been identified as a suitable method for extracting phenolics, including this compound, from canola meal, owing to high recovery and ease of use. dss.go.thresearchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solvent and an organic solvent, often with an acid modifier to improve peak shape and resolution. A common mobile phase is a binary solvent system of water and acetonitrile (B52724) or methanol, with additions of acetic acid or o-phosphoric acid. researchgate.netnih.gov For instance, an optimal separation for analyzing Lepidium sativum was achieved using a mobile phase of 60:40 (v/v) water and acetonitrile, both containing 1% acetic acid. researchgate.netcabidigitallibrary.org

Detection Wavelength: The UV absorbance maximum for this compound is approximately 322 nm. nih.govresearchgate.net However, when analyzing canola extracts where sinapine (B1681761) is the major phenolic component (with a maximum absorbance at ~329 nm), the detector wavelength is often set to 330 nm for comprehensive analysis of this compound derivatives. nih.govresearchgate.net

Flow Rate and Injection Volume: These parameters are adjusted to optimize separation efficiency and sensitivity. A flow rate of 0.8 ml/min or 1.0 mL/min is commonly used. researchgate.netnih.govcabidigitallibrary.org

Method validation is a crucial step, with studies demonstrating excellent linearity for this compound calibration curves, achieving correlation coefficients (R²) of 0.999 or greater. dss.go.thresearchgate.netcore.ac.uk

The sensitivity of an HPLC method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For this compound analysis, HPLC methods have demonstrated high sensitivity, allowing for the detection and quantification of trace amounts in various samples.

One validated HPLC-DAD method reported the following limits for this compound and its derivatives in canola extracts nih.govresearchgate.netnih.gov:

CompoundDetection Limit (μg/mL)Quantification Limit (μg/mL)
This compound0.200.50
Sinapine0.200.50
Sinapoyl Glucose0.400.80

This table presents the detection and quantification limits for this compound and related compounds as determined by a specific HPLC-DAD method.

Another method developed for analyzing phenolic compounds in date palms also established the linearity and sensitivity for this compound. core.ac.uk

ParameterValue
Linearity Range3-1000 ppm
Correlation Coefficient (r²)> 0.99

This table shows the validated linearity range for this compound quantification.

Gradient elution is frequently employed in HPLC to effectively separate multiple components in complex mixtures like plant extracts within a reasonable timeframe. pan.olsztyn.pl This technique involves changing the composition of the mobile phase during the analysis.

For the analysis of this compound derivatives in canola, a gradient elution system using water/methanol (90:10) with 1.2% o-phosphoric acid as solvent A, and 100% methanol with 0.1% o-phosphoric acid as solvent B has been successfully used. nih.gov The gradient program involved varying the percentage of solvent B over a 40-minute run, allowing for the separation of sinapine, sinapoyl glucose, and this compound. nih.govnih.gov

Another study developed two effective gradient systems for separating sinapine and this compound in canola dss.go.thresearchgate.net:

10-minute gradient: This system started with an isocratic flow of 15% methanol, followed by a 1.5-minute linear gradient to 45% methanol, and then a 5-minute concave gradient to 100% methanol. This compound eluted during the initial isocratic phase. dss.go.th

15-minute gradient: This involved an initial 5-minute isocratic flow with 14% methanol, followed by a 10-minute linear gradient to 100% methanol. This compound was separated during the isocratic portion of the run. dss.go.th

These gradient systems demonstrate the flexibility of HPLC in resolving closely related phenolic compounds. dss.go.th

HPLC is extensively applied to determine the this compound content in various plant sources, providing valuable data for quality control and research.

Canola (Brassica napus) : HPLC analysis of canola seeds, press cakes, and meals reveals the presence of this compound along with its derivatives, sinapine and sinapoyl glucose. nih.govnih.gov Sinapine is typically the most abundant phenolic compound in canola extracts. nih.govresearchgate.net The concentration of these compounds can vary significantly among different canola varieties. nih.govnih.gov

Plant MaterialThis compound (mg/g)Sinapine (mg/g)Sinapoyl Glucose (mg/g)Total Phenolics (mg/g)
Canola Extracts (Range)0.11 - 0.596.39 - 12.281.36 - 7.509.16 - 16.13

This table summarizes the range of concentrations for this compound and its derivatives found in various canola extracts, as determined by HPLC-DAD analysis. nih.govnih.gov

One study reported this compound contents of 0.39, 0.24, and 0.20 mg/g in canola flour, industrial meal, and a protein isolate, respectively. researchgate.net

Lepidium sativum (Garden Cress) : A simple and precise isocratic HPLC method has been developed for the analysis of this compound in Lepidium sativum. researchgate.netcabidigitallibrary.org The method utilized a Spherisorb 5μm ODS 2 C18 column with a mobile phase of 60:40 (v/v) water and acetonitrile (both containing 1% acetic acid) at a flow rate of 1.0 mL/min and detection at 290 nm. researchgate.netcabidigitallibrary.org This method successfully separated this compound with high resolution, demonstrating its effectiveness for quality control analysis of this plant. researchgate.net Furthermore, LC-MS/MS-guided analysis of L. sativum seeds has led to the isolation and identification of numerous this compound derivatives. acs.org

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a powerful and cost-effective planar chromatography technique used for the identification and quantification of this compound in plant extracts. impactfactor.org It offers a reliable confirmatory method compared to HPLC. impactfactor.org

The HPTLC method involves the following steps:

Stationary Phase: Analysis is typically performed on pre-coated aluminum plates with silica (B1680970) gel 60F254. impactfactor.orgresearchgate.net

Sample Application: Samples are applied to the plate as bands using an automated applicator. impactfactor.org

Mobile Phase (Solvent System): The chromatogram is developed in a glass chamber saturated with a mobile phase. A solvent system of ethyl acetate, ethyl methyl ketone, formic acid, and water has been used for analyzing this compound in Camelina sativa seed cake. impactfactor.org For Lepidium sativum, a mobile phase of butanol: acetic acid: water (4:1:5) has been employed. researchgate.net

Detection and Quantification: After development, densitometric evaluation is performed using a TLC scanner at a specific wavelength (e.g., 326 nm or in the UV range of 254-336 nm). impactfactor.orgresearchgate.net

In an analysis of Camelina sativa defatted seed cake, HPTLC identified a clear spot for this compound at an Rf value of 0.91 (± 0.02). impactfactor.org The method showed excellent linearity with a correlation coefficient (R) of 99.9952% and quantified the this compound content at 250.4 µg/mg. impactfactor.org This demonstrates that HPTLC is a reproducible and selective method for the estimation of this compound. impactfactor.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Biosynthetic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. unar.ac.iduah.edu In the context of this compound, it is particularly valuable for metabolic and biosynthetic studies. uah.edunih.gov Since this compound is not inherently volatile, a derivatization step is required before analysis. This typically involves silylating the molecule, for example, to create a trimethylsilyl (B98337) (TMS) derivative, which is more amenable to GC analysis. hmdb.ca

In biosynthetic studies, GC-MS can be used to trace the incorporation of stable isotopes (like 13C) from labeled precursors into this compound and its metabolites. uah.edu The mass spectrometer detects the mass-to-charge ratio of the derivatized fragments, allowing for the identification of the compound based on its unique mass spectrum and retention time. hmdb.caresearchgate.net This provides detailed insights into the metabolic pathways involved in its synthesis. nih.gov

Spectroscopic Techniques

Spectroscopic methods are essential for the structural elucidation of this compound and for studying its chemical properties, such as antioxidant activity. jchr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. The 1H-NMR spectrum of this compound shows characteristic signals that confirm its molecular structure. jchr.orgresearchgate.net In a solvent such as DMSO-d6, the key proton signals are observed at specific chemical shifts (δ). researchgate.nethmdb.ca

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~12.10Singlet-
Phenolic Hydroxyl (-OH)~8.88Singlet-
Vinylic Proton (α-H)~7.47Doublet15.9
Aromatic Protons (H-2, H-6)~6.97Singlet-
Vinylic Proton (β-H)~6.40Doublet15.9
Methoxy (B1213986) Protons (-OCH3)~3.78Singlet-
Data sourced from a 400 MHz spectrum in DMSO-d6. researchgate.net

The large coupling constant (15.9 Hz) between the two vinylic protons is characteristic of a trans configuration of the double bond. researchgate.net The singlet signals for the aromatic and methoxy groups confirm the symmetrical nature of the substituted phenyl ring. jchr.orgresearchgate.net

UV-Vis Spectroscopy for Antioxidant Activity Studies

UV-Vis spectroscopy is a widely used technique to assess the antioxidant capacity of this compound. nih.gov A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govbohrium.com The DPPH radical has a deep violet color in solution and a strong absorbance at approximately 515-520 nm. nih.gov When this compound donates a hydrogen atom to the DPPH radical, the radical is neutralized, and the solution's color fades to yellow, causing a decrease in absorbance. nih.gov This change in absorbance is monitored over time with a UV-Vis spectrophotometer to quantify the scavenging activity. nih.govresearchgate.net this compound itself exhibits a characteristic UV absorption maximum (λmax) around 310-325 nm. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. mdpi.com For this compound (C11H12O5), the theoretical exact mass of the neutral molecule is 224.0685 g/mol . In mass spectrometry, this compound is often observed as a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. HRMS analysis can confirm the molecular formula with a high degree of confidence. For example, the molecular ion peak for this compound has been confirmed at m/z 224.2052. researchgate.netresearchgate.net This precision is crucial for distinguishing this compound from other compounds with the same nominal mass. mdpi.com

In Vitro Assays for Biological Activity Evaluation

A variety of in vitro assays are utilized to elucidate the biological mechanisms of action of this compound and its derivatives. These assays are instrumental in evaluating its potential therapeutic effects, including its anti-inflammatory and pro-apoptotic activities.

Luciferase Reporter Assays

Luciferase reporter assays are powerful tools for studying gene expression and signaling pathways. In the context of this compound research, these assays have been employed to investigate its anti-inflammatory properties by measuring the activity of transcription factors such as nuclear factor-kappa B (NF-κB).

In one study, a luciferase reporter assay system was used to evaluate the inhibitory effects of this compound derivatives on NF-κB activation in BEAS-2B cells stimulated by tumor necrosis factor-alpha (TNF-α). tandfonline.com The assay involves transfecting cells with a plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. tandfonline.com Upon activation, NF-κB binds to the promoter, driving the expression of luciferase. The luminescence produced upon the addition of a substrate is then measured to quantify NF-κB activity. plos.org For normalization, a second reporter, such as Renilla luciferase, is often co-transfected. tandfonline.commdpi.com Research has shown that this compound derivatives can inhibit NF-κB-dependent gene transcription in response to inflammatory stimuli. tandfonline.comresearchgate.net

ELISA for Cytokine Quantification

Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for quantifying the concentration of specific proteins, such as cytokines, in biological samples. sygnaturediscovery.com This assay is critical for assessing the anti-inflammatory effects of this compound by measuring its impact on the production of pro-inflammatory cytokines.

Commercial ELISA kits are frequently used to measure the levels of cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) in the supernatants of cell cultures treated with this compound and stimulated with inflammatory agents like TNF-α. tandfonline.com The assay typically involves capturing the cytokine of interest with a specific antibody coated on a microplate, followed by the addition of a detection antibody conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of cytokine present, which is then quantified by measuring the absorbance at a specific wavelength. tandfonline.com Studies have demonstrated that this compound and its derivatives can significantly decrease the expression of IL-6 and IL-8 in cell models of inflammation. tandfonline.com

Western Blotting for Protein Expression

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, providing insights into how this compound may modulate cellular protein expression. youtube.comnih.gov The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest. plos.org

In research investigating the effects of this compound, Western blotting has been used to analyze the expression of proteins involved in inflammatory and apoptotic pathways. For example, studies have examined the impact of this compound on the expression of proteins related to the NLRP3 inflammasome, a key component of the innate immune system. researchgate.net This technique allows for the semi-quantitative analysis of protein levels, revealing whether this compound upregulates or downregulates the expression of target proteins. youtube.commdpi.com

Immunofluorescence and TUNEL Assays

Immunofluorescence and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays are valuable microscopic techniques for visualizing the cellular localization of proteins and detecting apoptosis (programmed cell death), respectively.

Immunofluorescence utilizes fluorescently labeled antibodies to detect specific target antigens within a cell. In the context of this compound research, this technique has been used to visualize the cellular distribution of proteins like ASC (apoptosis-associated speck-like protein containing a CARD), which is involved in inflammasome formation. researchgate.net

The TUNEL assay is used to identify apoptotic cells by detecting DNA fragmentation, a hallmark of apoptosis. researchgate.netnih.gov This method has been employed to assess the pro-apoptotic effects of this compound-loaded nanoparticles on cancer cells. nih.gov The assay involves labeling the ends of fragmented DNA with a fluorescent marker, allowing for the visualization and quantification of apoptotic cells under a microscope. nih.gov

Real-time PCR for Gene Expression

Real-time polymerase chain reaction (PCR), also known as quantitative PCR (qPCR), is a highly sensitive and specific technique for measuring the expression levels of specific genes. This method is crucial for understanding how this compound influences cellular function at the genetic level.

The process begins with the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), which is then used as a template for PCR. The amplification of the target gene is monitored in real-time using fluorescent dyes or probes. By analyzing the amplification kinetics, the initial amount of the target mRNA can be quantified. In studies on this compound, real-time PCR has been used to measure the expression of genes involved in inflammation, such as those for various cytokines. researchgate.net This allows researchers to determine if the anti-inflammatory effects of this compound are mediated through the regulation of gene transcription.

Computational Approaches

Computational methods, including molecular docking and other in silico analyses, play an increasingly important role in understanding the mechanisms of action of bioactive compounds like this compound. These approaches provide valuable insights into the potential interactions between this compound and its biological targets at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method has been used to investigate the binding affinity of this compound to various protein targets. For instance, computational studies have explored the interaction of this compound with enzymes involved in inflammation and cancer, such as cyclooxygenase (COX) enzymes and various protein kinases. These in silico studies can help to identify potential molecular targets of this compound and guide further experimental validation. tandfonline.com For example, molecular docking has been used to predict the binding of this compound to the catalytic subunit of protein kinase A (PKA), suggesting a potential mechanism for its observed biological effects.

The following table summarizes the findings from a molecular docking study of this compound with potential protein targets.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
KIF18B-6.5Not specified in the provided context
VKORC1-7.5Not specified in the provided context
Protein Kinase A (PKA)-6.2Binds to the ATP binding site

This table is generated based on data from available research. The specific interacting residues were not detailed in the provided search results.

Density Functional Theory (DFT) for Mechanistic Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to elucidate the mechanistic pathways of this compound's antioxidant activity and to understand how environmental factors influence its chemical properties.

DFT calculations have been instrumental in studying the reaction mechanisms between this compound and various free radicals. nih.gov For instance, investigations into its reactions with nitrogen dioxide (•NO2) and hydroxyl (•OH) radicals have identified two primary mechanisms: hydrogen atom transfer (HAT) and radical adduct formation (RAF). nih.gov Theoretical studies using the M05-2X functional concluded that the most active site for radical scavenging on the this compound molecule is the hydroxyl group on the benzene (B151609) ring, proceeding via the HAT mechanism. nih.gov The RAF mechanism was found to be thermodynamically less favorable for scavenging •NO2. nih.gov In aqueous solutions, the total rate constants for this compound eliminating •NO2 and •OH were calculated to be 1.30×10⁸ and 9.20×10⁹ M⁻¹s⁻¹, respectively, highlighting its efficiency as a scavenger for both radicals. nih.gov

Further DFT studies have explored the impact of environmental conditions on this compound's properties. The effects of solvent polarity and temperature on its structural, photophysical, and thermodynamic characteristics have been analyzed using various basis sets like 6-311++G(d,p). nih.gov Results show that solvent polarity significantly affects molecular geometry, dipole moments, and HOMO-LUMO energy gaps. nih.govresearchgate.net Temperature variations were also found to influence the heat capacity, enthalpy, and entropy of the molecule, which can lead to degradation and instability at higher temperatures. nih.gov

Additionally, the phenomenon of photoisomerization has been examined using DFT and time-dependent DFT (TD-DFT). mdpi.com These studies reveal that both trans- and cis-isomers of this compound can exhibit different antioxidant activities depending on the solvent environment and electronic state (ground state vs. excited state). mdpi.com For example, in the ground state, cis-sinapic acid shows higher antioxidant activity, while in the excited S1 state, the performance is solvent-dependent. mdpi.com

Table 1: Calculated Thermodynamic and Electronic Properties of this compound using DFT

PropertyMethod/Basis SetPhaseFindingReference
Rate Constant (vs. •NO2)M05-2X/6-311++G(d,p)Water1.30 x 10⁸ M⁻¹s⁻¹ nih.gov
Rate Constant (vs. •OH)M05-2X/6-311++G(d,p)Water9.20 x 10⁹ M⁻¹s⁻¹ nih.gov
HOMO-LUMO GapB3LYP/aug-cc-pVDZGas7.0557 eV researchgate.net
HOMO-LUMO GapB3LYP/aug-cc-pVDZWater7.000 eV researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how ligands like this compound interact with biological targets, typically proteins.

Docking studies have been employed to identify potential molecular mechanisms for this compound's therapeutic effects, particularly in cancer research. nih.gov In one study, this compound was docked against 62 proteins associated with breast cancer using multiple algorithms, including AutoDock Vina, AutoDock 4.2, and Schrödinger's Glide. nih.gov The results identified several key protein targets with which this compound showed favorable binding energies. The lead proteins identified were CYP3A4, CYP1A1, and SIRT1. nih.gov Such studies help in predicting the binding affinity and interaction patterns, providing a basis for understanding its anti-cancer activity at a molecular level. nih.gov

The insights from docking are crucial for rational drug design. By visualizing the binding pose, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking analyses of similar phenolic compounds like syringic acid with inflammatory proteins such as TNF-α have detailed the specific hydrogen bond interactions and their distances, correlating them with strong binding affinity. semanticscholar.orgresearchgate.net This level of detail is essential for designing more potent derivatives.

Table 2: Predicted Protein Targets for this compound from Molecular Docking

Protein TargetDisease ContextDocking AlgorithmSignificanceReference
CYP3A4Breast CancerAutoDock 4.2Potential for metabolism-related interactions. nih.gov
CYP1A1Breast CancerAutoDock VinaImplicated in the metabolic activation of procarcinogens. nih.gov
SIRT1Breast CancerSchrödinger GlideA key regulator of cellular processes, including inflammation and aging. nih.gov
PRKCABreast CancerNot specifiedIdentified as a top hub gene modulated by this compound. nih.gov
CASP8Breast CancerNot specifiedA key protein in the apoptotic pathway. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. rsdjournal.org By synthesizing and testing analogues of a lead compound, researchers can identify the key chemical features (pharmacophores) responsible for its effects and optimize them to enhance potency or selectivity. researchgate.net

SAR investigations on this compound derivatives have provided valuable insights for developing new therapeutic agents. A notable study focused on synthesizing new this compound phenethyl ester (SAPE) analogues to inhibit the biosynthesis of 5-lipoxygenase (5-LO) products, which are involved in inflammatory diseases. nih.gov By modifying the phenolic moiety and the ester function, researchers evaluated how these changes affected inhibitory activity. nih.gov The study synthesized 34 analogues and found that several were significantly more potent than the reference drug, zileuton (B1683628). nih.gov For instance, compounds with 4-trifluoromethyl, methyl, or methoxy substituents at the meta-position of the phenethyl moiety showed IC₅₀ values around 0.20 µM, making them over 11 times more potent than zileuton (IC₅₀: 2.31 µM). nih.gov

Another key finding was that acetylation of the 4-hydroxyl group of SAPE or bioisosteric replacement of the ester function with a 1,2,4-oxadiazole (B8745197) heterocycle resulted in compounds that maintained high potency, equivalent to SAPE itself. nih.gov These results provide a clear basis for the rational design of novel and more effective 5-LO inhibitors. nih.gov Such studies underscore the importance of the core this compound scaffold and demonstrate how targeted chemical modifications can lead to significant improvements in biological activity. researchgate.net

Table 3: SAR of this compound Phenethyl Ester (SAPE) Analogues as 5-LO Inhibitors

CompoundModificationIC₅₀ (µM) in PMNLPotency vs. ZileutonReference
Zileuton (Reference)-2.311x nih.gov
SAPEParent Compound0.30~7.7x nih.gov
Compound 5i4-trifluoromethyl on phenethyl moiety0.20~11.5x nih.gov
Compound 5l4-methyl on phenethyl moiety0.20~11.5x nih.gov
Compound 5o4-methoxy on phenethyl moiety0.21~11.0x nih.gov
Compound 9Acetylation of 4-hydroxyl group0.27~8.5x nih.gov
Compound 20bEster replaced with 1,2,4-oxadiazole0.27~8.5x nih.gov

Pre Clinical and Translational Research on Sinapic Acid

In Vitro Models for Therapeutic Potential

Sinapic acid has been investigated across a diverse range of cell lines to determine its therapeutic potential at the cellular level.

Cancer Cells: The cytotoxic and antiproliferative effects of this compound have been demonstrated in various cancer cell lines. In the HT-29 human colon cancer cell line, this compound produced a significant antiproliferative effect at concentrations of 200 µM and higher, with an IC50 value of 317.5 µM for a 24-hour period cdnsciencepub.comnih.gov. The mechanism was found to involve the induction of apoptosis, indicated by elevated levels of cleaved caspase 3, BAX, and cleaved PARP cdnsciencepub.comnih.gov. Studies on luminal A breast cancer cell lines, MCF7 and T47D, also revealed potent cytotoxic effects tandfonline.com. Further research has shown its ability to inhibit the growth of human prostate cancer cells (PC-3 and LNCaP) and human laryngeal carcinoma cells (HEp-2) cdnsciencepub.comscialert.netresearchgate.net. For HEp-2 cells, the inhibitory dose of 50% for free this compound was 646.4 μM scialert.net.

Cell LineCancer TypeKey Research FindingsCitations
HT-29Colon CancerExhibited significant antiproliferative effects (IC50 of 317.5 µM); induced apoptosis via elevation of cleaved caspase 3, BAX, and cleaved PARP. cdnsciencepub.comnih.gov
MCF7 & T47DLuminal A Breast CancerDemonstrated potent cytotoxic effects; induced cell death primarily in the G0/G1 phase of the cell cycle. tandfonline.com
HEp-2Squamous Cell CarcinomaShowed cytotoxic effects with an IC50 of 646.4 μM. scialert.net
PC-3 & LNCaPProstate CancerInhibited growth through modulation of apoptosis-related proteins. cdnsciencepub.comresearchgate.net

Nucleus Pulposus (NP) Cells: In models of intervertebral disk degeneration (IDD), this compound has shown protective effects on nucleus pulposus cells. When these cells were stimulated with interleukin 1 beta (IL-1β) to mimic degenerative conditions, this compound inhibited apoptosis and suppressed key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) nih.govnih.gov. Furthermore, it promoted the health of the extracellular matrix by increasing levels of collagen II and aggrecan while reducing the expression of matrix-degrading enzymes MMP13 and ADAMTS5 nih.gov. These protective effects are linked to its ability to activate the Nrf2 pathway, which in turn inhibits NF-κB signaling nih.govnih.govresearchgate.net.

H9c2 Cardiomyoblasts: Studies using the H9c2 cardiomyoblast cell line, a model for the heart's muscle cells, have highlighted the cardioprotective potential of this compound. It has been shown to protect these cells from oxidative stress induced by agents like hydrogen peroxide (H2O2) and doxorubicin sci-hub.semdpi.comnih.gov. The protective mechanism involves reducing mitochondrial dysfunction and endoplasmic reticulum stress, facilitated by the activation of the Nrf2 signaling pathway mdpi.com. This compound's antioxidant properties help modulate the mitochondrial membrane permeability transition, preventing cell injury sci-hub.senih.gov. It also shows potential in inhibiting hypertrophic responses in cardiomyocytes nih.gov.

Caco-2 Cells: The Caco-2 cell line is a widely used model for the human intestinal epithelium. Research demonstrates that this compound can alleviate inflammation-induced intestinal barrier dysfunction in Caco-2 cells treated with lipopolysaccharide (LPS) nih.govnih.gov. It effectively attenuated epithelial permeability and restored the expression of crucial tight junction proteins such as claudin-1, ZO-1, and occludin nih.gov. The mechanism involves the downregulation of the TLR4/NF-κB inflammatory pathway and the MLCK/MLC pathway, which is associated with increased intercellular permeability nih.govresearchgate.net.

Cell LineModel SystemKey Research FindingsCitations
Nucleus Pulposus (NP) CellsIntervertebral Disk DegenerationInhibited IL-1β-induced apoptosis and inflammation; increased extracellular matrix components (collagen II, aggrecan); activated Nrf2 pathway. nih.govnih.govresearchgate.net
H9c2 CardiomyoblastsCardiac Oxidative Stress & HypertrophyProtected against H2O2 and doxorubicin-induced oxidative stress; reduced mitochondrial dysfunction via Nrf2 signaling; modulated mitochondrial membrane permeability. sci-hub.semdpi.comnih.govnih.gov
Caco-2 CellsIntestinal Epithelial Barrier DysfunctionAttenuated LPS-induced permeability; restored tight junction proteins (claudin-1, ZO-1, occludin); downregulated TLR4/NF-κB and MLCK/MLC pathways. nih.govnih.govresearchgate.net

The therapeutic effects of this compound are partly attributable to its ability to modulate the activity and expression of key enzymes involved in inflammation and disease pathology. In studies with IL-1β-stimulated nucleus pulposus cells, this compound suppressed the expression of both the protein and mRNA of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.gov. Similarly, in an animal model of acetic acid-induced ulcerative colitis, treatment with this compound significantly downregulated the protein expression of COX-2 and iNOS in colonic tissue, indicating a potent anti-inflammatory effect nih.gov.

The interaction of this compound with lipid membranes has been explored using model systems like liposomes to understand its antioxidant capabilities at the membrane level. In one study, liposomes were used to assess the lipid peroxidation capacity of this compound, which was found to be an excellent protective agent for the membrane nih.gov. This compound and its derivatives, particularly propyl and butyl sinapates, have shown significant antioxidant activities in phosphatidylcholine liposomes nih.gov. These esters had the highest impact on the structural properties of the membrane, and their ability to protect phospholipids from peroxidation correlated well with their insertion into the lipid bilayer nih.gov. Further research using multilamellar vesicles (MLV) as a biological membrane model demonstrated that nanostructured lipid carriers (NLC) could effectively incorporate and release this compound within the membrane's structure researchgate.netmdpi.com.

In Vivo Models for Therapeutic Potential

Colitis: In rodent models of inflammatory bowel disease (IBD), this compound has demonstrated significant therapeutic effects. In mice with dextran sulfate sodium (DSS)-induced colitis, this compound administration improved clinical symptoms, including reducing weight loss and disease activity index scores nih.govacs.org. It also suppressed the expression of inflammatory cytokines like IL-1β and TNF-α both in vitro and in vivo nih.govresearchgate.net. In a rat model of acetic acid-induced ulcerative colitis, this compound was shown to suppress inflammation, oxidative stress, and apoptosis in colonic tissues nih.gov.

Parkinsonism: The neuroprotective effects of this compound have been observed in an MPTP-intoxicated mouse model, which mimics Parkinson's disease. Pre-treatment with this compound led to a significant improvement in dopamine levels in the striatum and substantia nigra pars compacta regions of the brain researchgate.net. It also boosted antioxidant levels, such as glutathione and superoxide dismutase, which correlated with improved motor functions researchgate.net.

Liver Cirrhosis: Note: The primary studies on this compound and thioacetamide-induced liver cirrhosis have been retracted. The findings are reported here based on the content of the retracted articles. In a rat model of liver cirrhosis induced by thioacetamide (TAA), oral administration of this compound reportedly led to fewer hepatocyte injuries and lower levels of serum liver enzymes (ALP, ALT, and AST) nih.govnih.govresearchgate.net. Histopathological analysis revealed that this compound treatment resulted in less liver tissue disruption and reduced fibrosis nih.govmdpi.com. Immunohistochemistry showed a down-regulation of alpha-smooth muscle actin (α-SMA), a marker for fibrosis, and an up-regulation of the protective heat shock protein 70 (HSP 70) nih.govresearchgate.net.

Intervertebral Disk Degeneration (IDD): The efficacy of this compound in mitigating IDD has been tested in a rat model where degeneration was induced by needle puncture of the tail's intervertebral disk nih.govresearchgate.net. Oral gavage of this compound was found to delay the progression of IDD nih.gov. The therapeutic effects were confirmed through magnetic resonance imaging (MRI) and histological staining, which showed improved disk structure and health in the treated group nih.gov.

Disease ModelAnimalKey Research FindingsCitations
Colitis (DSS and Acetic Acid-Induced)Mice, RatsAmeliorated clinical symptoms, suppressed inflammatory cytokines (TNF-α, IL-6), and reduced oxidative stress and apoptosis in colon tissue. nih.govnih.govacs.org
Parkinsonism (MPTP-Induced)MiceImproved dopamine levels, enhanced antioxidant enzyme activity, and improved motor function. researchgate.net
Liver Cirrhosis (Thioacetamide-Induced)Rats(Findings from retracted articles) Reportedly reduced liver injury, inflammation, and fibrosis; modulated markers like α-SMA and HSP 70. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
Intervertebral Disk Degeneration (Needle Puncture)RatsAmeliorated IDD progression as confirmed by MRI and histology; promoted Nrf2 expression. nih.govnih.govresearchgate.net

Arsenic: In a rat model of arsenic-induced toxicity, oral administration of this compound demonstrated a significant protective effect nih.gov. Treatment with this compound reversed the arsenic-induced increases in serum hepatospecific enzymes and markers of lipid peroxidation nih.gov. It also restored the decreased activities of crucial enzymatic and non-enzymatic antioxidants in the hepatic tissue nih.gov. These protective effects were supported by histopathological observations of the liver nih.gov.

Carbon Tetrachloride: this compound has been shown to protect against acute hepatic injury induced by carbon tetrachloride (CCl4) in rats nih.gov. Oral administration of this compound reduced CCl4-induced liver damage, as evidenced by improved liver histology and normalized serum transaminase activities nih.govnih.gov. The protective mechanism involves scavenging free radicals and attenuating the production of inflammatory mediators, such as TNF-α and IL-1β, by modulating NF-κB activation nih.govnih.gov.

Thioacetamide: As noted previously, studies on thioacetamide (TAA)-induced liver injury have been retracted, but the reported findings suggest a protective role for this compound nih.govnih.govmdpi.com. TAA is a well-established hepatotoxin used to induce liver fibrosis and cirrhosis in animal models nih.govmdpi.com. In these models, this compound treatment was reported to significantly lower TAA-induced toxicity, resulting in less tissue disruption, reduced fibrosis, and decreased inflammation in liver tissues nih.gov.

ToxinAnimal ModelKey Research FindingsCitations
ArsenicRatsReversed hepatotoxicity, reduced lipid peroxidation, and restored antioxidant enzyme activities. nih.gov
Carbon Tetrachloride (CCl4)RatsReduced abnormalities in liver histology and serum enzyme levels; suppressed inflammatory mediators (TNF-α, IL-1β) via modulation of NF-κB. nih.govnih.gov
Thioacetamide (TAA)Rats(Findings from retracted articles) Reportedly reduced TAA-induced liver damage, fibrosis, and inflammation. nih.govnih.govmdpi.com

Evaluation of Systemic Effects and Organ Protection (e.g., Liver, Kidney, Heart)

Pre-clinical studies have demonstrated the protective effects of this compound on various organs, including the liver, kidney, and heart, primarily through its antioxidant and anti-inflammatory properties.

In a model of N(ω)-nitro-l-arginine methyl ester hydrochloride (l-NAME) induced hypertension in rats, administration of this compound was found to be a protective agent against associated cardiac dysfunction and kidney fibrosis. frontiersin.org Treatment with this compound significantly reduced organ weights (liver and kidney), decreased lipid peroxidation products in these tissues, and corrected alterations in plasma lipoproteins and tissue lipids. frontiersin.org Furthermore, it increased the levels of enzymatic and non-enzymatic antioxidants in the tissues of l-NAME treated rats. frontiersin.org

Studies on obese rats have also shown that daily oral administration of this compound for one month led to a decrease in the weights of the liver, kidney, and heart, which were elevated due to obesity. researchgate.net In models of isoproterenol-induced myocardial infarction in rats, pre- and co-treatment with this compound ameliorated cardiac hypertrophy and dyslipidemia. researchgate.net It protected the heart, kidney, and liver from damage induced by various chemical agents. researchgate.netemerald.com

In cases of thioacetamide-induced liver cirrhosis in rats, this compound demonstrated protective effects on hepatocytes. emerald.com Similarly, in streptozotocin-induced diabetic rats, a model for studying hepatotoxicity as a secondary complication of diabetes, this compound treatment decreased elevated levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are indicators of liver damage. hu.edu.jo Histopathological analysis confirmed that this compound reduced liver damage and dysfunction in these diabetic rats. hu.edu.jo

Table 1: Effects of this compound on Organ Protection in Animal Models

Model Organ(s) Protected Key Findings Reference
l-NAME Induced Hypertension (Rats) Heart, Kidney, Liver Decreased organ weight, reduced lipid peroxidation, increased antioxidant levels. frontiersin.org
High-Fat Diet Induced Obesity (Rats) Liver, Kidney, Heart Reduced obesity-induced increases in organ weight. researchgate.net
Isoproterenol-Induced Myocardial Infarction (Rats) Heart Ameliorated cardiac hypertrophy and dyslipidemia. researchgate.net
Thioacetamide-Induced Liver Cirrhosis (Rats) Liver Showed protective effects against hepatocyte injury. emerald.com
Streptozotocin-Induced Diabetes (Rats) Liver Reduced levels of liver function enzymes (AST, ALT) and decreased liver damage. hu.edu.jo

Assessment of Anxiolytic Properties in Animal Models

The anxiolytic-like properties of this compound have been investigated in mice using standard behavioral tests such as the elevated plus-maze (EPM) and the hole-board test. nih.gov In the EPM test, oral administration of this compound significantly increased the percentage of time spent in the open arms, a key indicator of reduced anxiety. nih.gov

Similarly, in the hole-board test, this compound was observed to significantly increase the number of head-dips. nih.gov These anxiolytic effects are suggested to be mediated through the GABA(A) receptor system. The effects observed in the EPM test were blocked by GABA(A) antagonists, flumazenil and bicuculline. nih.gov Furthermore, this compound was found to potentiate the GABA current in single cortical neurons in a dose-dependent manner, suggesting it acts as a prominent anxiolytic agent. nih.gov These findings indicate that this compound possesses selective anxiolytic features with no reported side effects even after prolonged use.

Table 2: Anxiolytic Effects of this compound in Mice

Behavioral Test Parameter Measured Effect of this compound Proposed Mechanism Reference
Elevated Plus-Maze (EPM) Percentage of time spent in open arms Significantly increased Mediated via GABA(A) receptors nih.gov
Hole-Board Test Number of head-dips Significantly increased Potentiation of Cl- currents nih.gov

Pharmacokinetic Studies

Bioavailability and Plasma Levels

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of phenolic compounds like this compound. this compound is described as an orally bioavailable phytochemical. Following oral administration, the small intestine has been identified as the primary site for absorption through an active Na+ gradient-driven transport mechanism.

Studies have reported varying plasma levels and bioavailability. One report describes the maximum plasma-sinapic acid level as 40 nM with a bioavailability of 3% of the total phenolics from a nonprocessed cereal meal. Another study involving human intake of cranberry juice quantified the plasma-sinapic acid level at 1.5 μg/mL using GC-MS. A study on rabbits comparing oral administration with nebulized protransferosomes found that the oral form had a maximum plasma concentration (Cmax) of 118.136 μg/mL, which was reached at a Tmax of 2 hours. nih.gov

Table 3: Pharmacokinetic Parameters of this compound

Study Type Cmax Tmax Bioavailability Reference
Nonprocessed Cereal Meal 40 nM - 3% of total phenolics
Cranberry Juice Intake (Human) 1.5 μg/mL - -
Oral Suspension (Rabbit) 118.136 μg/mL 2 hours - nih.gov

Interaction with Serum Albumin for Transport

The transport of this compound in the blood is facilitated by its interaction with serum albumin, the most abundant carrier protein in human plasma. researchgate.net This binding is crucial for the distribution and bioavailability of the compound. researchgate.net Studies have demonstrated that this compound binds to human serum albumin (HSA) and bovine serum albumin (BSA) primarily through hydrophobic interactions and hydrogen bonding. researchgate.net

The interaction between this compound and HSA has been shown to be a spontaneous and exothermic process. researchgate.net Spectroscopic studies revealed that this binding induces conformational changes in the secondary structure of HSA, with a notable decrease in its α-helical content. researchgate.net Research on the methyl ester of this compound (MESA) showed that it forms 1:1 complexes with various serum albumins, including human, bovine, rabbit, and sheep. researchgate.net The highest binding constant was observed with HSA, reaching 52,000 M−1, indicating a strong affinity. researchgate.net Molecular docking studies suggest that this compound binds to Sudlow's site I, located in subdomain IIA of BSA.

Table 4: Interaction of this compound and its Ester with Serum Albumins

Compound Albumin Binding Stoichiometry Binding Constant (M⁻¹) Primary Interaction Forces Reference
This compound Human Serum Albumin (HSA) - Strong affinity Hydrogen bonding, Hydrophobic forces researchgate.net
Methyl Ester of this compound (MESA) Human Serum Albumin (HSA) 1:1 52,000 Hydrophobic interactions researchgate.net
Methyl Ester of this compound (MESA) Bovine, Rabbit, Sheep Serum Albumin 1:1 - Hydrophobic interactions researchgate.net
This compound Bovine Serum Albumin (BSA) - 3.52 x 10⁴ Hydrophobic forces, Electrostatic interaction

Toxicity and Safety Profile Studies

This compound is generally considered to be non-toxic and therapeutically beneficial. Studies assessing its safety profile have found limited evidence of toxicity, even at high concentrations. In vivo studies in mice showed no evident signs of toxicity, such as lack of motor coordination, after receiving doses of up to 500 mg/kg for four weeks. Similarly, its toxicity profile in broiler chickens was reported to be considerably low, with no harmful effects observed on various body organs.

In vitro cytotoxicity studies have been conducted on different cell lines. In Chinese hamster lung fibroblasts (V79) and human cervical carcinoma (HeLa) cells, this compound showed no cytotoxic effects up to concentrations of 500 µM and 2000 µM, respectively. The IC50 values, the concentration at which 50% of cells are inhibited, were determined to be 1860 µM for V79 cells and 7248 µM for HeLa cells, indicating low cytotoxicity except at very high concentrations.

Exploration of this compound and its Derivatives in Bio-lubricant Applications

Recent research has explored the use of renewable resources, such as this compound, for the development of green, high-performance synthetic ester lubricating oils. this compound, which is abundant in agricultural waste products like rapeseed meal, is a promising raw material due to its natural antioxidant properties and good chemical stability.

A series of sinapate ester oils have been synthesized through esterification and alkoxylation reactions. researchgate.net These bio-lubricants have been evaluated for their viscosity-temperature properties, thermal and oxidative stability, and tribological characteristics. Compared to a commercial base oil, the this compound-based bio-lubricant exhibited superior antifriction and anti-wear properties. researchgate.net For instance, one formulation significantly reduced the friction coefficient and wear volume in both steel/steel and steel/aluminum friction tests. researchgate.net The enhanced performance is attributed to the molecular structure, where short-chain methoxy (B1213986) groups and stable conjugated systems inhibit oxidation and decomposition at high temperatures, while the π-π stacking effect allows lubricant molecules to form a durable film on friction surfaces. researchgate.net The use of biomass resources like this compound to create synthetic lubricating oils offers both economic and environmental sustainability benefits.

Future Directions and Research Gaps

Comprehensive Targeted Studies on Therapeutic Outcomes and Plasma Concentrations

While numerous preclinical studies have highlighted the antioxidant, anti-inflammatory, and neuroprotective potential of sinapic acid, a significant gap remains in understanding the direct correlation between its plasma concentrations and therapeutic effects. Future research must focus on extensive and targeted studies to elucidate this relationship. nih.gov Pharmacokinetic studies are essential to understand the journey of phenolic compounds like this compound within the body. nih.gov Initial findings have reported a maximum plasma this compound level of approximately 40 nM, with a bioavailability of 3% when consumed as part of a nonprocessed cereal meal. nih.gov

Further investigations are needed to build upon this foundational data. A comparative study on the pharmacokinetics of this compound in rabbits, for instance, demonstrated significantly different plasma concentrations and absorption rates between oral suspension and nebulized protransferosome formulations. This highlights the impact of delivery methods on bioavailability.

Table 1: Pharmacokinetic Parameters for this compound in Rabbit Plasma researchgate.net
ParameterOral this compound SuspensionNebulized this compound Protransferosomes
Cmax (μg/mL)118.136287.116
Tmax (h)24
AUC (0-t) (μg.h/mL)1059.083674.34
AUC (0-inf) (μg.h/mL)1231.424896.79
t1/2 (h)3.896.12

These targeted studies are crucial for establishing effective, non-toxic concentrations for therapeutic use and for designing delivery systems that optimize the compound's presence in the bloodstream to achieve desired health outcomes. nih.gov

Further In Vivo Experiments for Nanoparticle Formulations

The low solubility of this compound presents a challenge for its biological application. acs.org To overcome this, research into nanoparticle-based delivery systems has emerged as a promising field. Studies have successfully incorporated this compound into various nanocarriers, including poly(lactic-co-glycolic acid) (PLGA) nanoparticles, solid lipid nanoparticles (SLN), and nanostructured lipid carriers (NLC). acs.orgmdpi.comresearchgate.net

In vitro and biomembrane model studies have shown the potential of these formulations. For example, this compound-loaded PLGA nanoparticles demonstrated cytotoxic, antiapoptotic, and antiproliferative activities in breast cancer cell lines. acs.orgacs.org Similarly, NLCs have been shown to effectively incorporate and release this compound into biological membrane models. mdpi.comresearchgate.net While these results are encouraging, a critical next step is to conduct comprehensive in vivo experiments. Such studies are necessary to evaluate the efficacy, biodistribution, and safety of these nanoparticle formulations in living organisms, paving the way for potential clinical applications in areas like cancer therapy and bone regeneration. acs.orgsemanticscholar.org

Investigation into the Relationship between this compound and Abscisic Acid Homeostasis

These initial findings open up a new avenue of research. A deeper investigation into the molecular mechanisms governing the relationship between this compound and ABA homeostasis is warranted. Understanding how this compound modulates the ABA signaling pathway could have significant implications for agriculture, potentially leading to new strategies for enhancing crop resilience and improving germination under stressful conditions. mdpi.com

Exploring Novel Biological Targets and Signaling Pathways

Recent research has begun to uncover novel biological targets and signaling pathways modulated by this compound, expanding its therapeutic potential beyond its well-known antioxidant properties. A key area of interest is its anti-inflammatory action. Studies have identified this compound as a novel inhibitor of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. mdpi.com This inhibition was found to be specific to the NLRP3 inflammasome, as it did not affect the NLRC4 or AIM2 inflammasomes. mdpi.com Other identified pathways include the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) signaling. researchgate.net

Beyond inflammation, this compound is being explored for its role in metabolic regulation. It has been shown to modulate the LXRα–ABCG5/8 axis in hepatocytes, suggesting a potential strategy for managing cholesterol gallstones. mdpi.com Additionally, in silico studies propose that this compound may act as a metabolic modulator by activating the Thyroid Hormone Receptor Alpha (THRA), which could help mitigate lipotoxicity associated with non-alcoholic fatty liver disease. mdpi.com Further exploration of these and other potential targets will continue to reveal the diverse mechanisms through which this compound exerts its biological effects.

Large-Scale Pre-clinical and Clinical Investigations

The wealth of in vitro and small animal model research has established a strong foundation for the therapeutic potential of this compound. Numerous studies have demonstrated its efficacy in various models, including:

Hepatoprotection : Oral administration of 10 or 20 mg/kg body weight in rats showed protection against CCl₄-induced liver intoxication. nih.gov

Neuroprotection : An oral dose of 10 mg/kg was reported to be effective against kainic acid-induced brain damage in rats. nih.gov

Antidiabetic/Antioxidant Effects : A 30-day study in diabetic rats using 25 mg/kg/day orally resulted in a significant decline in markers of oxidative stress. researchgate.net

Hormonal Regulation : A 28-day study in estrogen-deficient rats with doses of 5 and 25 mg/kg favorably affected markers of oxidative damage and increased serum estradiol concentrations. nih.gov

Despite these promising results, there is a conspicuous absence of large-scale, comprehensive pre-clinical and clinical investigations. The transition from small animal models to human studies is a critical research gap. Future efforts must be directed towards conducting rigorous, large-scale pre-clinical toxicology studies in multiple species, followed by well-designed human clinical trials to validate the safety and efficacy of this compound for various health conditions.

Development of Sustainable and Scalable Production Methods

This compound and its esters are abundantly found in plants of the Brassicaceae family and are present in large quantities in agro-industrial by-products such as rapeseed and mustard press-cakes. frontiersin.orgnih.gov Harnessing these sources requires the development of sustainable and scalable production methods. Current approaches include both extraction from natural sources and chemical synthesis.

Conventional solvent extraction from biomass is common, with emerging, more environmentally friendly techniques like ultrasound-assisted (UAE) and microwave-assisted extraction (MAE) showing promise. researchgate.net For chemical synthesis, the Knoevenagel-Doebner condensation is a primary method, with greener approaches being developed that use microwave activation or L-proline as a catalyst to reduce hazardous waste. nih.gov Furthermore, chemo-enzymatic pathways, such as using a laccase enzyme for dimerization, are being explored to create sustainable, preparative-scale processes. tandfonline.com The development of these green and efficient methods is essential for the cost-effective and environmentally responsible production of this compound, which is crucial for its potential use in high-volume applications like bio-based polymers. tandfonline.comresearchgate.net

Application of Advanced Omics Technologies in Biosynthesis and Mechanism Studies

Advanced omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to deepen our understanding of this compound at a molecular level. nih.govmdpi.com These high-throughput methods can provide a holistic view of the biological systems involved in both the production and activity of this compound. mdpi.com

In the area of biosynthesis, omics can be applied to the plants that naturally produce this compound. frontiersin.org For example, transcriptomics can identify the specific genes involved in its synthesis, while metabolomics can precisely quantify the accumulation of this compound and its derivatives under various conditions. nih.gov For studying its mechanism of action, proteomics can be used to identify the direct protein targets that this compound interacts with to exert its effects, such as inhibiting the NLRP3 inflammasome. mdpi.com The integration of multiple omics datasets will be crucial for constructing comprehensive models of its biological activity, identifying novel therapeutic targets, and elucidating the complex molecular networks it modulates. mdpi.comfrontiersin.org

Q & A

Q. What gaps exist in this compound research, and how can they be addressed methodologically?

  • Key gaps :
  • Clinical trials : No human trials reported; prioritize toxicity studies (e.g., acute/chronic dosing in rodents) .
  • Derivative synthesis : Explore 4-vinylsyringol derivatives for enhanced bioavailability via combinatorial chemistry .
  • Mechanistic depth : Use CRISPR-Cas9 knockout models to validate pathways (e.g., MAPK inhibition in inflammation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.